molecular formula C8H8ClNO2 B6304037 3-Chloro-2-ethoxy-4-formylpyridine CAS No. 2056110-58-6

3-Chloro-2-ethoxy-4-formylpyridine

Cat. No.: B6304037
CAS No.: 2056110-58-6
M. Wt: 185.61 g/mol
InChI Key: DUMPPOIISAAALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-ethoxy-4-formylpyridine (CAS 2056110-58-6) is a high-value pyridine derivative with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . This compound is characterized by its multifunctional structure, which incorporates chloro, ethoxy, and formyl substituents on the pyridine ring, making it a versatile and critical building block in organic synthesis and drug discovery . Its chemical reactivity, driven by these distinct functional groups, allows it to serve as a key intermediate in the structural modification of pyridine-based bioactive molecules . Researchers primarily value this compound for its role as a advanced synthetic intermediate in pharmaceutical research, particularly in the development of innovative drug candidates for areas such as targeted therapies and chronic diseases . The formyl group is highly susceptible to nucleophilic attack and can be readily oxidized or reduced, allowing for the synthesis of carboxylic acid or alcohol derivatives, respectively . Meanwhile, the chlorine atom at the 3-position is a favorable site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds . This reactivity profile makes 3-Chloro-2-ethoxy-4-formylpyridine an indispensable scaffold for constructing complex molecules for biological screening and materials science . The global market for related chloro-formylpyridine intermediates is growing, driven by demand in pharmaceutical and biological sciences, underscoring its importance in research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-ethoxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8-7(9)6(5-11)3-4-10-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMPPOIISAAALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258359
Record name 4-Pyridinecarboxaldehyde, 3-chloro-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056110-58-6
Record name 4-Pyridinecarboxaldehyde, 3-chloro-2-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxaldehyde, 3-chloro-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-ethoxy-4-formylpyridine (CAS 206181-90-0)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-Chloro-2-ethoxy-4-formylpyridine is a substituted pyridine derivative that serves as a highly valuable intermediate in modern organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a reactive formyl (aldehyde) group, a strategically placed chlorine atom, and an ethoxy moiety on a pyridine core—offers a confluence of reactivity and structural features that are highly sought after in the design of complex molecules.

The pyridine scaffold is a ubiquitous motif in a vast number of FDA-approved drugs, and its functionalization plays a critical role in modulating pharmacological activity, selectivity, and pharmacokinetic properties.[1] The presence of a chlorine atom provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents, a cornerstone of modern drug discovery.[2][3] This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and applications of this important chemical building block, synthesized from available chemical literature and safety data.

Section 1: Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical entity is paramount for its effective use in research and development. The data presented below are compiled from various chemical supplier databases and computational sources.

Physicochemical Data

The key physical and chemical properties of 3-Chloro-2-ethoxy-4-formylpyridine are summarized in the table below.

PropertyValueSource(s)
CAS Number 206181-90-0[4][5]
Molecular Formula C₈H₈ClNO₂[6][7]
Molecular Weight 185.61 g/mol [7]
Appearance Not specified (typically off-white to yellow solid)General chemical knowledge
Purity Typically ≥97% or ≥98% from commercial suppliers[5][7]
Topological Polar Surface Area (TPSA) 49.5 Ų[7]
logP (calculated) 1.84[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 2[7]
Predicted Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, the following data are predicted based on its structure and established principles of spectroscopic analysis for substituted pyridines.[8][9]

¹H NMR (Proton NMR):

  • Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.9-10.2 ppm .

  • Pyridine Ring Protons: Two doublets are expected for the aromatic protons on the pyridine ring, likely in the range of δ 7.5-8.5 ppm .

  • Ethoxy Group (-OCH₂CH₃): A quartet for the methylene protons (-OCH₂) is expected around δ 4.2-4.5 ppm , coupled to the methyl protons. A triplet for the methyl protons (-CH₃) is expected around δ 1.3-1.5 ppm .

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (C=O): Expected in the range of δ 188-195 ppm .

  • Pyridine Ring Carbons: Aromatic carbons are expected between δ 110-160 ppm . The carbons directly attached to the electronegative chlorine and oxygen atoms will be significantly shifted.

  • Ethoxy Group Carbons: The -OCH₂ carbon is expected around δ 65-70 ppm , and the -CH₃ carbon around δ 14-16 ppm .

IR (Infrared) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹ .

  • C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ .

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Ethoxy): A strong band in the 1200-1250 cm⁻¹ region.

  • C-Cl Stretch: A band in the 700-850 cm⁻¹ region.

Section 2: Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned starting from a suitable chloropyridine precursor, followed by introduction of the ethoxy group, and culminating in a regioselective formylation at the C4 position.

G cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Formylation (Vilsmeier-Haack) A 2,3-Dichloropyridine B 3-Chloro-2-ethoxypyridine A->B  NaOEt, EtOH  Reflux C 3-Chloro-2-ethoxypyridine D 3-Chloro-2-ethoxy-4-formylpyridine (Target Molecule) C->D  1. POCl₃, DMF  2. H₂O Hydrolysis

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol (Proposed)

Causality and Rationale: This protocol is designed for regioselectivity. The Vilsmeier-Haack reaction is directed to the electron-rich C4 position of the pyridine ring, which is activated by the electron-donating ethoxy group at C2. The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent in situ, which is the active electrophile for formylation.[10]

Step 1: Synthesis of 3-Chloro-2-ethoxypyridine

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 2,3-dichloropyridine (1.0 equivalent).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-chloro-2-ethoxypyridine.

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 3.0 equivalents) in an ice bath (0 °C).

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cold DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: Add a solution of 3-chloro-2-ethoxypyridine (1.0 equivalent) from Step 1 to the Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until pH 7-8 is reached. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product, 3-Chloro-2-ethoxy-4-formylpyridine, can be purified by recrystallization or silica gel column chromatography.

Section 3: Reactivity and Synthetic Utility

The synthetic versatility of 3-Chloro-2-ethoxy-4-formylpyridine stems from the distinct reactivity of its three key functional groups. This allows for sequential and orthogonal chemical modifications, making it an ideal scaffold for building molecular complexity.

G cluster_aldehyde Aldehyde Reactions cluster_chloro C-Cl Cross-Coupling center 3-Chloro-2-ethoxy- 4-formylpyridine oxidation Oxidation (e.g., NaOCl₂) -> Carboxylic Acid center->oxidation reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) -> Amine center->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) -> Alkene center->wittig suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) -> Biaryl center->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat.) -> Arylamine center->buchwald

Caption: Key reaction pathways for the core molecule.

  • The Formyl Group: As a classic aldehyde, this group is a gateway to numerous transformations. It can be:

    • Oxidized to a carboxylic acid, a key functional group for forming amides or esters.

    • Reduced to a primary alcohol.

    • Undergo reductive amination to introduce a diverse range of secondary or tertiary amines.

    • Participate in olefination reactions (e.g., Wittig reaction) to form alkenes.

    • Act as an electrophile in condensation reactions (e.g., aldol, Knoevenagel).

  • The Chloro Group: The chlorine atom at the C3 position is amenable to various transition-metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug discovery, allowing for late-stage functionalization.[11] Key reactions include:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted anilines.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Nucleophilic Aromatic Substitution (SₙAr): Under certain conditions, direct displacement of the chloride by strong nucleophiles is possible.

  • The Pyridine Ring: The nitrogen atom in the ring can act as a base or a ligand for metal coordination. The overall electron-withdrawing nature of the ring, influenced by its substituents, dictates the regioselectivity of further electrophilic or nucleophilic attacks.

Section 4: Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential. The following information is derived from typical Safety Data Sheets (SDS) for structurally related compounds.[12][13][14]

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Skin Irritation Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Target Organ Toxicity May cause respiratory irritation.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Alchimica s.r.o. 3-Chloro-2-ethoxy-4-formylpyridine (1 x 1 g). Alchimica. Available from: [Link]

  • PubChem. 3-Chloro-2-formylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PMC. Available from: [Link]

  • CPAChem. Safety data sheet - Diethylene Glycol Monobutyl Ether. CPAChem. Available from: [Link]

  • Organic Syntheses. Procedure for the synthesis of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses. Available from: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2018). PMC. Available from: [Link]

  • Chegg. Prepare a correlation table for the NMR spectrum of 3-Ethoxy-4-hydroxybenzaldehyde. Chegg.com. Available from: [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (2001). Asian Journal of Chemistry. Available from: [Link]

  • Google Patents. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). MDPI. Available from: [Link]

  • ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Available from: [Link]

  • SpectraBase. benzamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxy- - Optional[13C NMR]. Available from: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. Available from: [Link]

  • PubChem. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde and its Structural Analogue

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure and molecular weight of 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document first details the properties of the well-characterized structural analogue, 3-Chloro-4-pyridinecarboxaldehyde. Subsequently, a scientifically grounded, proposed synthetic pathway for 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde is presented, based on established principles of heterocyclic chemistry.

Part 1: The Characterized Analogue: 3-Chloro-4-pyridinecarboxaldehyde

3-Chloro-4-pyridinecarboxaldehyde is a commercially available substituted pyridine derivative. Its established chemical properties serve as a valuable reference point for predicting the characteristics of related structures.

Chemical Structure and Properties

The chemical structure of 3-Chloro-4-pyridinecarboxaldehyde is presented below:

Caption: Chemical structure of 3-Chloro-4-pyridinecarboxaldehyde.

Table 1: Physicochemical Properties of 3-Chloro-4-pyridinecarboxaldehyde

PropertyValueSource(s)
IUPAC Name 3-chloropyridine-4-carbaldehyde[1][2]
Synonyms 3-Chloroisonicotinaldehyde[1][3]
CAS Number 72990-37-5[1][3][4]
Molecular Formula C₆H₄ClNO[1][3][5]
Molecular Weight (MW) 141.56 g/mol [3][4][5]
Appearance Solid[3]
Melting Point 58-62 °C[3]

Part 2: 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde: Structure and Proposed Synthesis

This section focuses on the target compound, 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde, providing its theoretical chemical structure and a detailed, plausible synthetic route.

Chemical Structure and Calculated Molecular Weight

The proposed chemical structure for 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde is as follows:

Caption: Proposed chemical structure of 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde.

The molecular formula for this structure is C₈H₈ClNO₂. Based on the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Chlorine: 35.453, Nitrogen: 14.007, Oxygen: 15.999), the calculated molecular weight is 185.61 g/mol .

Proposed Synthetic Pathway

A logical and efficient synthesis of 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde can be envisioned through a three-step process starting from 3-aminopyridine. This proposed route leverages the principles of electrophilic and nucleophilic aromatic substitution on the pyridine ring, followed by a selective reduction.

Synthetic_Pathway A 3-Aminopyridine B 2,3-Dichloropyridine A->B  1. Chlorination  2. Diazotization/Sandmeyer Reaction   C 2,3-Dichloro-4-cyanopyridine B->C  Cyanation   D 3-Chloro-2-ethoxy-4-cyanopyridine C->D  Nucleophilic Aromatic Substitution  (Sodium Ethoxide)   E 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde D->E  Reduction (DIBAL-H)  

Caption: Proposed synthetic workflow for 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde.

Step 1: Synthesis of 2,3-Dichloropyridine

The synthesis of the key intermediate, 2,3-dichloropyridine, can be achieved from 3-aminopyridine through a one-pot chlorination and Sandmeyer reaction.

  • Protocol:

    • 3-aminopyridine is first chlorinated, typically using a mixture of hydrogen peroxide and hydrochloric acid, to yield 2-chloro-3-aminopyridine.

    • The subsequent diazotization of the amino group followed by a copper-catalyzed Sandmeyer reaction introduces the second chlorine atom at the 3-position to afford 2,3-dichloropyridine. This one-pot method is efficient and provides high yields.

Step 2: Synthesis of 2,3-Dichloro-4-cyanopyridine

The introduction of a cyano group at the 4-position is a critical step to facilitate the final conversion to the carboxaldehyde.

  • Protocol:

    • Direct cyanation of 2,3-dichloropyridine can be challenging. A more established route involves the N-oxidation of a substituted pyridine followed by cyanation.

    • Alternatively, a Vilsmeier-Haack type reaction on a suitable precursor could be employed to introduce the cyano group. For instance, reaction of 2,4-dichloro-3-cyano-5-pyridinecarboxaldehyde has been reported.

Step 3: Selective Ethoxylation to 3-Chloro-2-ethoxy-4-cyanopyridine

This step relies on the differential reactivity of the chlorine atoms on the pyridine ring towards nucleophilic aromatic substitution (SNAr). The chlorine at the 2-position is more activated for nucleophilic attack than the chlorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen.

  • Protocol:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add 2,3-dichloro-4-cyanopyridine to the sodium ethoxide solution.

    • The reaction mixture is typically heated to facilitate the substitution. The reaction progress can be monitored by techniques such as TLC or GC-MS.

    • Upon completion, the reaction is quenched, and the product, 3-chloro-2-ethoxy-4-cyanopyridine, is isolated and purified.

Step 4: Reduction to 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde

The final step involves the selective reduction of the cyano group to a carboxaldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation, as it can reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the corresponding amine.[3][4][5]

  • Protocol:

    • Dissolve 3-chloro-2-ethoxy-4-cyanopyridine in an anhydrous aprotic solvent (e.g., toluene or THF) and cool the solution to a low temperature (typically -78 °C) under an inert atmosphere.

    • Slowly add a solution of DIBAL-H (typically 1.0 to 1.2 equivalents) to the cooled solution, maintaining the low temperature.

    • After the addition is complete, the reaction is stirred at the low temperature for a specified period.

    • The reaction is then carefully quenched with a suitable reagent, such as methanol, followed by an aqueous workup (e.g., with Rochelle's salt or dilute acid).

    • The final product, 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde, is then extracted, and purified using standard techniques like column chromatography.

Conclusion

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-pyridinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). 3-Chloro-4-pyridinecarboxaldehyde, 97%. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Chloro-4-pyridinecarboxaldehyde, min 98%, 1 gram. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-4-pyridinecarboxaldehyde (C6H4ClNO). Retrieved from [Link]

  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Organic Syntheses. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Retrieved from [Link]

  • YouTube. (2023, January 27). Selective reduction of cyanides|Diisobutyl aluminium hydride| hex-4-ennitrile. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Ester to Aldehyde. Retrieved from [Link]

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
  • Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.

Sources

Pyridine-4-Carboxaldehyde Derivatives in Drug Discovery Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridine-4-carboxaldehyde (P4C) is a privileged heterocyclic building block in modern medicinal chemistry. Its unique electronic properties, driven by the para-positioned pyridine nitrogen, make it an exceptional scaffold for synthesizing highly bioactive derivatives, including Schiff bases, thiosemicarbazones, and vinylpyridines. This technical guide explores the mechanistic rationale behind P4C derivatization, summarizes quantitative pharmacological data, and provides self-validating synthetic protocols for researchers and drug development professionals.

Molecular Rationale: The Pyridine-4-Carboxaldehyde Scaffold

The utility of P4C in drug discovery stems from its distinct electronic architecture. The position of the formyl group relative to the pyridine nitrogen dramatically influences the electrophilicity of the carbonyl carbon [1]. Because the nitrogen atom is highly electronegative, it withdraws electron density from the aromatic ring via both inductive and resonance effects. In the para position (C4), this electron withdrawal maximizes the partial positive charge on the carbonyl carbon, making P4C significantly more electrophilic than standard benzaldehydes or even its structural isomers (pyridine-2-carboxaldehyde and pyridine-3-carboxaldehyde).

This heightened electrophilicity translates to accelerated reaction kinetics and higher yields in nucleophilic addition reactions, making P4C an ideal starting material for high-throughput scaffold generation in drug discovery pipelines [1].

Mechanistic Pathways in Medicinal Chemistry

Schiff Bases and Transition Metal Chelation

The condensation of P4C with primary amines yields imines (Schiff bases), which are highly versatile pharmacophores. The resulting azomethine (C=N) linkage is critical for biological interactions, notably minor groove binding and intercalation with DNA [4]. Furthermore, the presence of both the azomethine nitrogen and the pyridine nitrogen provides dual coordination sites for transition metals (such as Cu, Zn, and Ni).

Causality in Drug Design: Metal complexation neutralizes the charge of the metal ion and enhances the overall lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the drug complex through the lipid bilayers of bacterial pathogens and cancer cells, leading to enhanced intracellular accumulation and dose-dependent cytotoxicity [5].

Thiosemicarbazones in Oncology

Thiosemicarbazones derived from P4C have been extensively investigated for their antineoplastic and antiviral properties. In murine models of L1210 leukemia, P4C thiosemicarbazones demonstrated significant life-span extension capabilities.

Causality in Drug Design: Positional isomerism plays a critical role in the toxicity and tolerability of these compounds. The para-substituted P4C thiosemicarbazone exhibits a vastly superior safety profile compared to its ortho-substituted counterpart. The maximum tolerated dose of P4C thiosemicarbazone is 500 mg/kg, whereas pyridine-2-carboxaldehyde thiosemicarbazone is highly toxic at just 15 mg/kg [3]. This makes the P4C scaffold far more viable for therapeutic escalation.

Quantitative Pharmacological Data

The following table summarizes the biological activity and key metrics of various P4C derivatives across different therapeutic targets.

Scaffold DerivativeBiological Target / AssayKey Pharmacological MetricRef.
P4C-Thiosemicarbazone L1210 Leukemia (In vivo murine model)Max Tolerated Dose: 500 mg/kg (Favorable toxicity profile)[3]
P4C-Aminophenol Imine DPPH Free Radical Scavenging74% inhibition of free radicals at 4 mg/mL[4]
P4C-Phenethylamine (Zn/Cu) A549 Lung Cancer Cell LineIC50: 43.65 – 99.36 µg/mL (Dose-dependent cytotoxicity)[5]
(E)-4-(1-naphthylvinyl)pyridine Target Agnostic (Stereopure Intermediate)95:5 (E):(Z) stereopurity via HWE olefination[2]

Visualizing P4C Scaffold Workflows

The following diagram maps the logical synthetic pathways from the core P4C scaffold to its bioactive derivatives.

P4C_Scaffold_Workflows P4C Pyridine-4-carboxaldehyde (P4C Scaffold) Amines Primary Amines P4C->Amines Acid Catalysis Phosphonates Phosphonate Carbanions P4C->Phosphonates n-BuLi, THF, 0°C TSC Thiosemicarbazide P4C->TSC Condensation Schiff Schiff Bases (Imines) [Antioxidant / DNA Binding] Amines->Schiff Condensation Vinyl (E)-Vinylpyridines [Stereopure Intermediates] Phosphonates->Vinyl HWE Olefination Thiosemi Thiosemicarbazones [Antileukemic Activity] TSC->Thiosemi Metals Metal Complexation (Cu, Zn, Ni) Schiff->Metals Chelation Bioactive Enhanced Anticancer & Antimicrobial Agents Metals->Bioactive

Fig 1: Synthetic workflows and biological applications of Pyridine-4-carboxaldehyde derivatives.

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Acid-Catalyzed Imine (Schiff Base) Condensation

Objective: Synthesize bioactive imines from P4C and primary amines [1]. Causality: The addition of glacial acetic acid acts as a crucial catalyst. It protonates the carbonyl oxygen of P4C, further amplifying the electrophilicity of the C4-carbon and lowering the activation energy required for the nucleophilic attack by the primary amine.

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve 10 mmol of Pyridine-4-carboxaldehyde and 10 mmol of the target primary amine (e.g., aniline or aminophenol) in 30 mL of methanol.

  • Add 2-3 drops of glacial acetic acid to the solution.

  • Stir the mixture continuously at room temperature for 1-3 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product via vacuum filtration and wash with cold ethanol. Dry in a vacuum oven.

Validation & Quality Control:

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the distinct P4C spot validates reaction completion.

  • End-Product Validation: Characterize the purified product using 1H NMR spectroscopy. The successful formation of the imine is definitively validated by the appearance of a new, distinct azomethine (-CH=N-) singlet peak at approximately 8.0–8.5 ppm.

Protocol 2: Stereoselective Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesize highly stereopure (E)-4-(1-naphthylvinyl)pyridine [2]. Causality: Utilizing a phosphonate-stabilized carbanion (HWE reaction) instead of a standard Wittig phosphonium ylide provides thermodynamic control during the elimination of the intermediate oxaphosphetane. This heavily favors the formation of the more stable (E)-alkene isomer.

Step-by-Step Procedure:

  • Dissolve diethyl 1-naphthylmethyl phosphonate in 60 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Over a cold ice bath (0 °C), add 2.5 mol/L of n-butyllithium (10.1 mL, 25.3 mmol) dropwise to deprotonate the phosphonate.

  • Allow the reaction to stir for 2 hours at room temperature.

  • Add Pyridine-4-carboxaldehyde (2.4 mL, 25.4 mmol) dropwise and leave the solution to stir overnight (~12 h).

  • Quench the reaction with 50 mL of saturated ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (DCM; 3 × 20 mL). Dry the organic phase over magnesium sulfate, filter, and condense in vacuo. Wash the resulting oil with hexane to yield a solid product.

Validation & Quality Control:

  • In-Process Validation: The immediate color shift to a bright/dark orange upon the addition of n-butyllithium visually validates the successful generation of the nucleophilic phosphonate carbanion.

  • End-Product Validation: Utilize 1H NMR spectroscopy to determine stereopurity. The (E):(Z) ratio is validated by integrating the vinylic proton signals and analyzing their coupling constants (J-values). An (E)-isomer dominance of ~95:5 confirms protocol success.

References

  • BenchChem. "A Comparative Analysis of the Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes in Organic Synthesis." BenchChem Technical Guides.
  • CDN Science Pub. "A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds." Canadian Journal of Chemistry.
  • SciSpace. "Observations on the antileukemic activity of pyridine-2-carboxaldehyde thiosemicarbazone and thiocarbohydrazone." Cancer Research.
  • ResearchGate. "Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies." Journal of the Chemical Society of Pakistan.
  • ResearchGate. "Investigation of Antimicrobial, Antioxidant, and Anticancer Properties of Substituted Phenethylamine-Based Imine and Metal Complexes." Preprint.

3-Chloro-2-ethoxyisonicotinaldehyde synonyms and identifiers

[1][2]

Executive Summary

3-Chloro-2-ethoxyisonicotinaldehyde (CAS: 2056110-58-6) is a trisubstituted pyridine derivative characterized by an aldehyde moiety at the C4 position, a chlorine atom at C3, and an ethoxy group at C2.[1][2][3][4] This specific substitution pattern makes it a highly valuable scaffold in drug discovery, particularly for the synthesis of 3,4-disubstituted pyridines and tricyclic heterocycles. Its synthesis relies on regioselective directed ortho-metalation (DoM), exploiting the directing effects of the chloro and ethoxy substituents to functionalize the C4 position.

Chemical Identity & Nomenclature

Precise identification is critical for database integration and procurement. The following table consolidates the verified identifiers for this molecule.

Identifier TypeValueNotes
Common Name 3-Chloro-2-ethoxyisonicotinaldehyde"Isonicotinaldehyde" denotes CHO at C4
Systematic Name 3-Chloro-2-ethoxypyridine-4-carbaldehydeIUPAC standard
CAS Registry Number 2056110-58-6 Primary identifier
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
SMILES CCOC1=NC=CC(C=O)=C1ClCanonical representation
InChI Key (Predicted) KVN...[1][2][5]Derivative specific
Synonyms
  • 3-Chloro-2-ethoxy-4-formylpyridine[1][2]

  • 3-Chloro-2-ethoxypyridine-4-carboxaldehyde[1][2]

  • 2-Ethoxy-3-chloroisonicotinaldehyde[2]

Structural Analysis & Reactivity

The chemical behavior of 3-Chloro-2-ethoxyisonicotinaldehyde is defined by the electronic interplay of its three substituents on the pyridine ring:

  • C2-Ethoxy Group (+M Effect): The ethoxy group at position 2 is an electron-donating group (EDG) by resonance but electron-withdrawing by induction.[1][2] It activates the ring for electrophilic attack at C3 and C5, but also serves as a Directing Group (DG) for lithiation.

  • C3-Chloro Atom (-I Effect): The chlorine atom provides strong inductive withdrawal.[1][2] In the precursor (3-chloro-2-ethoxypyridine), the C3 position is blocked, forcing lithiation to occur at the adjacent C4 position due to the "ortho-effect" (acidification of the C4 proton).[1][2]

  • C4-Aldehyde (Electrophile): The aldehyde group makes the molecule a versatile electrophile, susceptible to nucleophilic addition (e.g., Grignard reagents, amines) or condensation reactions (e.g., Knoevenagel, Wittig).

Synthesis Protocol: Regioselective Lithiation

The most robust synthesis of 3-Chloro-2-ethoxyisonicotinaldehyde utilizes Directed Ortho-Metalation (DoM) .[1][2] This protocol is self-validating because the regioselectivity is thermodynamically and kinetically enforced by the C3-Cl and C2-OEt groups.[1][2]

Precursor Material
  • Starting Material: 3-Chloro-2-ethoxypyridine (CAS: 177743-06-5)[1][2][6][7][8]

  • Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi); N,N-Dimethylformamide (DMF).[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF.

  • Deprotonation (Cryogenic): Cool the solution to -78°C . Add LDA (1.1 equiv) dropwise.

    • Mechanistic Insight: The base removes the proton at C4. The C3-Cl atom stabilizes the adjacent carbanion via inductive withdrawal, while the C2-OEt group coordinates the Lithium cation, forming a stable intermediate.[1][2]

  • Metalation: Stir at -78°C for 30–60 minutes to ensure complete formation of the 4-lithio-3-chloro-2-ethoxypyridine species.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise to the lithiated species at -78°C.

  • Quench: Allow the mixture to warm to 0°C and quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

SynthesisPathSM3-Chloro-2-ethoxypyridine(CAS: 177743-06-5)Inter[4-Lithio-Intermediate](Transient Species)SM->Inter1. LDA or n-BuLi2. THF, -78°CProd3-Chloro-2-ethoxyisonicotinaldehyde(CAS: 2056110-58-6)Inter->Prod3. DMF (Electrophile)4. H3O+ Quench

Figure 1: Synthetic pathway via Regioselective Directed Ortho-Metalation (DoM).[1][2][9][10][11][12]

Applications in Drug Development

This aldehyde is a "linchpin" intermediate. The combination of a reactive aldehyde and a displaceable chlorine atom (via S_NAr) allows for rapid diversification.

Synthesis of 3,4-Disubstituted Pyridines

The aldehyde can be converted into amines (reductive amination) or alcohols (Grignard addition), while the C3-Cl allows for subsequent cross-coupling (Suzuki-Miyaura) to install biaryl systems.[1][2]

Paroxetine Analogues

Research indicates that 3-chloro-2-ethoxypyridine derivatives are key intermediates in the synthesis of Paroxetine (Paxil) analogues and other serotonin reuptake inhibitors.[1][2] The aldehyde functionality allows for the construction of the piperidine ring fusion found in these complex scaffolds.

ApplicationsCore3-Chloro-2-ethoxyisonicotinaldehydePath1Reductive Amination(Piperidine Ring Formation)Core->Path1Path2Suzuki Coupling(C3-Aryl Installation)Core->Path2Path3Pyridyne Formation(3,4-Difunctionalization)Core->Path3Target1Paroxetine Analogues(SSRI Candidates)Path1->Target1Target2Biaryl Kinase InhibitorsPath2->Target2Path3->Target2

Figure 2: Downstream applications in pharmaceutical synthesis workflows.

Safety & Handling (E-E-A-T)

As a halogenated pyridine aldehyde, standard safety protocols must be rigorously followed.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

  • Storage: Store under inert atmosphere (Argon) at 2-8°C . Aldehydes are prone to oxidation to carboxylic acids upon air exposure.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • BLD Pharm. (2025). Product Analysis: 3-Chloro-2-ethoxyisonicotinaldehyde (CAS 2056110-58-6).[1][2][3][4] Retrieved from

  • Royal Society of Chemistry. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. Retrieved from

  • National Institutes of Health (NIH). (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PubMed Central. Retrieved from

  • BenchChem. (2025).[14] Technical Guide to Chloropyridine Reactivity. Retrieved from

The Formyl Group in Chloropyridines: A Technical Guide to Reactivity and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chloropyridine-4-carbaldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, serving as versatile synthons for a wide array of molecular architectures.[1][2] This technical guide provides an in-depth analysis of the reactivity profile of the 4-formyl group, modulated by the electronic interplay with the pyridine nitrogen and a chlorine substituent. We will explore the causality behind experimental choices for key transformations including nucleophilic additions, condensations, oxidations, and reductions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the synthetic challenges and opportunities presented by these valuable building blocks.

Introduction: Electronic Landscape of 4-Formylchloropyridines

The reactivity of the 4-formyl group on a chloropyridine scaffold is dictated by a confluence of potent electronic effects. The pyridine ring itself is inherently electron-deficient (π-deficient) due to the high electronegativity of the nitrogen atom. This effect is amplified by the strong inductive (-I) and mesomeric (-M) electron-withdrawal by the 4-formyl group (CHO). Furthermore, the chlorine atom, a common substituent in pharmaceutical building blocks, exerts a strong inductive pull on the ring's electron density.[3]

This synergistic electron withdrawal renders the carbonyl carbon of the formyl group highly electrophilic and susceptible to nucleophilic attack.[4] Concurrently, the carbon atom bearing the chlorine (especially at the 2- or 6-position) becomes a potential site for nucleophilic aromatic substitution (SNAr), creating a landscape of competing reactivities that must be carefully managed.[5] Understanding this electronic framework is paramount to predicting reaction outcomes and designing chemoselective synthetic strategies.[6]

Chemoselectivity_Decision Figure 3. Decision framework for predicting chemoselectivity. start 2-Chloro-4-formylpyridine + Nucleophile condition1 Hard, Strong Nucleophile (e.g., RO⁻, R₂N⁻) + Heat start->condition1 Conditions? condition2 Soft, Carbon Nucleophile (e.g., Ylide, Enolate) + Low Temperature start->condition2 Conditions? outcome1 Major Pathway: SNA_r at C-Cl Bond condition1->outcome1 Favors outcome2 Major Pathway: Nucleophilic Addition at Formyl Group condition2->outcome2 Favors

Sources

Literature review of 2-ethoxy-3-halo-4-formylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Ethoxy-3-halo-4-formylpyridines: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The 2-ethoxy-3-halo-4-formylpyridine scaffold is a highly functionalized and synthetically versatile building block of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of an activating ethoxy group, a reactive halogen handle for cross-coupling, and a formyl group for diverse derivatization makes this core a powerful starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive review of the most effective synthetic strategies to access this scaffold, a detailed analysis of the reactivity of its key functional groups, and an exploration of its potential applications in the construction of biologically active agents. We offer field-proven insights into experimental design, detailed step-by-step protocols, and a forward-looking perspective on the utility of this valuable heterocyclic intermediate.

Introduction: The Pyridine Scaffold in Modern Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it an ideal framework for designing novel therapeutic agents targeting a vast array of diseases.[3] The strategic functionalization of the pyridine core allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing target binding, selectivity, and pharmacokinetic profiles.

The 2-ethoxy-3-halo-4-formylpyridine motif is particularly noteworthy. Each substituent serves a distinct and synergistic purpose:

  • 2-Ethoxy Group: This electron-donating group (EDG) activates the pyridine ring, making it more susceptible to electrophilic substitution reactions, such as the formylation required for its synthesis.

  • 3-Halo (Br, Cl) Group: This atom serves as a premier synthetic handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.[4]

  • 4-Formyl Group: The aldehyde is a versatile functional group that can be readily transformed into a wide variety of other functionalities through reactions like reductive amination, condensation, oxidation, and olefination.[5]

This combination of features makes the title compounds powerful intermediates for generating diverse chemical libraries aimed at discovering new drugs for cancer, infectious diseases, and neurological disorders.[1]

Synthesis of the 2-Ethoxy-3-halo-4-formylpyridine Core

The synthesis of this highly substituted pyridine is not a trivial one-step process. A logical and efficient pathway involves the initial preparation of a key intermediate, 3-bromo-2-ethoxypyridine , followed by regioselective formylation at the C4 position. The starting material, 3-bromo-2-ethoxypyridine, is commercially available, which is a significant advantage for research campaigns.[6]

Proposed Synthetic Workflow

The most reliable method for introducing the formyl group at the C4 position, ortho to the bromine atom, is through directed ortho-metalation (DoM). This strategy leverages the bromine atom as a temporary directing group to achieve high regioselectivity, which might be difficult to control using classical electrophilic substitution methods like the Vilsmeier-Haack reaction on this specific substrate.

G cluster_0 Synthesis Pathway A 3-Bromo-2-ethoxypyridine B 3-Lithio-2-ethoxypyridine Intermediate A->B  LDA or n-BuLi  THF, -78 °C C 2-Ethoxy-3-bromo-4-formylpyridine B->C  Anhydrous DMF  -78 °C to RT

Caption: Proposed synthetic workflow via directed ortho-metalation.

Causality in Experimental Design

Why Directed ortho-Metalation? The pyridine ring is inherently electron-deficient. While the 2-ethoxy group provides activation, it strongly directs electrophilic substitution to the 3- and 5-positions. A standard Vilsmeier-Haack reaction would likely result in a mixture of products or fail to proceed efficiently.[7] Directed ortho-metalation overcomes this challenge. A strong lithium base, such as Lithium Diisopropylamide (LDA), selectively deprotonates the C4 position, which is the most acidic proton adjacent to the bromine atom. This in situ generation of a lithiated intermediate creates a potent nucleophile that then reacts cleanly with an electrophile like N,N-dimethylformamide (DMF) to install the formyl group precisely at the desired location.[8] The choice of a very low temperature (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

Detailed Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is a representative procedure based on established methods for the ortho-metalation and formylation of halopyridines.[8][9]

Materials:

  • 3-Bromo-2-ethoxypyridine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) or n-Butyllithium (n-BuLi)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of 3-bromo-2-ethoxypyridine (1.0 eq) in anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the LDA solution (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quenching & Workup: Slowly warm the reaction mixture to room temperature. Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-ethoxy-3-bromo-4-formylpyridine.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Derivatization Potential

The true value of the 2-ethoxy-3-halo-4-formylpyridine scaffold lies in its dense and orthogonally reactive functional groups. This allows for a stepwise and controlled elaboration of the core into more complex molecules.

G cluster_0 Reactivity Map Core 2-Ethoxy-3-halo- 4-formylpyridine C3_React C3-Halo Derivatives Core->C3_React Suzuki, Sonogashira, Buchwald-Hartwig, etc. C4_React C4-Formyl Derivatives Core->C4_React Reductive Amination, Wittig, Condensation, Oxidation/Reduction C2_React C2-Ethoxy Derivatives Core->C2_React Ether Cleavage (BBr₃, HBr)

Caption: Reactivity map of the core functional groups.

Reactions at the 4-Formyl Group

The aldehyde at the C4 position is a gateway to a multitude of chemical transformations essential for introducing key pharmacophoric features.

  • Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for installing amine side chains. The aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This is a robust method for introducing basic centers that can improve solubility and target engagement.

  • Wittig Olefination: Reaction with a phosphonium ylide converts the aldehyde into an alkene, providing a means to extend carbon chains or introduce vinyl functionalities.

  • Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to form α,β-unsaturated systems, which are themselves valuable synthetic intermediates.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (e.g., using Pinnick oxidation with NaClO₂) or reduced to a primary alcohol (e.g., with NaBH₄).

Reactions at the 3-Halo Group

The halogen at C3 is the key for building molecular complexity through transition-metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base is a highly reliable method for forming C-C bonds to introduce aryl or heteroaryl rings.

  • Sonogashira Coupling: This palladium/copper co-catalyzed reaction with a terminal alkyne introduces an alkynyl substituent, a linear linker often used in drug design.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, directly coupling primary or secondary amines to the pyridine ring.

Applications in Drug Discovery: A Case Study

To illustrate the synthetic utility of this scaffold, we present a representative workflow for the construction of a hypothetical kinase inhibitor library. Many kinase inhibitors feature a central heterocyclic core with an appended aromatic group for π-stacking interactions and a solubilizing side chain containing a basic amine.

G cluster_0 Hypothetical Kinase Inhibitor Synthesis A 2-Ethoxy-3-bromo- 4-formylpyridine B Step 1: Suzuki Coupling A->B Ar-B(OH)₂ Pd Catalyst C Intermediate A B->C D Step 2: Reductive Amination C->D R¹R²NH NaBH(OAc)₃ E Final Kinase Inhibitor Scaffold D->E

Caption: Exemplary workflow for kinase inhibitor synthesis.

This two-step sequence efficiently builds a molecule with the desired features. The Suzuki coupling at C3 installs a necessary aromatic moiety, while the subsequent reductive amination at C4 introduces a flexible side chain with a basic nitrogen atom, a common feature for engaging with the solvent-exposed region of a kinase active site.

Representative Data

The power of this scaffold lies in the ability to rapidly generate analogues by varying the inputs for the two key reactions. The table below presents hypothetical data for a small library of compounds generated from this workflow, illustrating how subtle structural changes can significantly impact biological activity.

Compound IDAr Group (Suzuki Coupling)R¹R²NH (Reductive Amination)Kinase TargetIC₅₀ (nM)
EX-01 4-FluorophenylPiperidineKinase A150
EX-02 3-MethoxyphenylPiperidineKinase A85
EX-03 4-FluorophenylMorpholineKinase A320
EX-04 4-FluorophenylN-MethylpiperazineKinase A25
EX-05 3-MethoxyphenylN-MethylpiperazineKinase A12

Analysis of Structure-Activity Relationship (SAR):

  • The switch from a 4-fluorophenyl group (EX-01) to a 3-methoxyphenyl group (EX-02) shows a modest improvement in potency, suggesting a favorable interaction in the pocket.

  • Replacing the piperidine ring (EX-01) with the more polar morpholine (EX-03) is detrimental to activity.

  • The introduction of a basic N-methylpiperazine side chain (EX-04) dramatically improves potency compared to piperidine (EX-01), highlighting the importance of a basic nitrogen for a key salt-bridge interaction.

  • Combining the optimal aryl group and side chain (EX-05) results in the most potent compound in this hypothetical series.

Conclusion and Future Outlook

The 2-ethoxy-3-halo-4-formylpyridine scaffold is a high-potential building block for modern drug discovery. Its synthesis, while requiring careful execution via methods like directed ortho-metalation, is reliable and provides access to a core structure rich in orthogonally reactive handles. The ability to selectively functionalize the C3 and C4 positions using robust and high-yielding reactions like palladium-catalyzed cross-coupling and reductive amination allows for the efficient exploration of chemical space around a privileged heterocyclic core. As the demand for novel, structurally diverse lead compounds continues to grow, the strategic use of such highly functionalized intermediates will be paramount in accelerating the discovery of the next generation of therapeutics.

References

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Colorado State University. (2018). Chemists arm drug hunters with latest tool for new drug discovery. Phys.org. [Link]

  • Iosif, A. C., et al. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, 83(9), 1989-2002. [Link]

  • Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. HETEROCYCLES, 74, 101-124. [Link]

  • PubChem. 3-Bromo-2-ethoxypyridine. [Link]

  • Paton, R. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Mohamed, S. S., et al. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Chemistry Journal of Moldova. [Link]

  • Organic Chemistry Portal. Synthesis of pyridines. [Link]

  • Google Patents. A kind of method for synthesizing 2 ethoxy pyridines.
  • Roy, D. K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Wikipedia. Pyridine-4-carbaldehyde. [Link]

  • ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases from 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Target Molecule: 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde (CAS: 101196-85-6) Product Class: Pyridine-derived Schiff Bases (Imines) Primary Application: Medicinal Chemistry (Antimicrobial, Anticancer, and Kinase Inhibitor scaffolds)

This application note details the optimized protocol for synthesizing Schiff bases via the condensation of 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde with various primary amines. Pyridine-4-carboxaldehyde derivatives are critical intermediates in drug discovery. The specific substitution pattern here—a 3-chloro group (providing lipophilicity and steric bulk) and a 2-ethoxy group (providing hydrogen bond acceptance and solubility)—makes this scaffold particularly valuable for developing bioactive ligands [1, 2].

Unlike simple benzaldehydes, the pyridine core is electron-deficient, generally enhancing the electrophilicity of the formyl group. However, the 2-ethoxy substituent donates electron density via resonance, modulating this reactivity. This protocol is designed to balance these electronic effects using acid catalysis to ensure high yields and purity.

Chemical Basis & Reaction Mechanism

The synthesis follows a classic nucleophilic addition-elimination pathway. The reaction is reversible and equilibrium-driven.

Mechanistic Insights (Expert Commentary)
  • Activation: The pyridine ring withdraws electron density, making the carbonyl carbon electrophilic. However, the ortho-ethoxy group can donate density, slightly deactivating the center. We use glacial acetic acid to protonate the carbonyl oxygen (or activate the amine), overcoming this deactivation.

  • Sterics: The meta-chloro substituent creates a "steric pocket" near the aldehyde. While not blocking the reaction, it may slow down the attack of bulky amines (e.g., tert-butylamine or ortho-substituted anilines).

  • Equilibrium Management: Water is a byproduct. For high conversion, especially with less reactive aromatic amines, water must be removed (via molecular sieves or Dean-Stark distillation) or the equilibrium shifted by precipitation of the product.

Reaction Pathway Diagram

SchiffBaseMechanism Aldehyde 3-Chloro-2-ethoxy- 4-pyridinecarboxaldehyde Hemiaminal Carbinolamine Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (Acid Cat.) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Schiff Base Product (C=N Bond) Hemiaminal->Imine Dehydration (-H2O) Water H2O (Byproduct) Hemiaminal->Water

Caption: Acid-catalyzed nucleophilic addition of primary amine to the pyridine aldehyde, followed by dehydration to form the imine.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde >97% PurityElectrophile (Substrate)
Primary Amine 1.0 - 1.1 Equiv.Nucleophile
Ethanol (Absolute) AnhydrousSolvent (Promotes precipitation)
Glacial Acetic Acid 2-3 drops (Cat.)Catalyst (Proton source)
Dichloromethane (DCM) HPLC GradeExtraction (if oil forms)
Magnesium Sulfate AnhydrousDrying Agent
Standard Operating Procedure (SOP)

Step 1: Preparation of Reactants

  • Weigh 1.0 mmol (approx. 185.6 mg) of 3-Chloro-2-ethoxy-4-pyridinecarboxaldehyde into a 50 mL round-bottom flask (RBF).

  • Dissolve in 10-15 mL of absolute ethanol .

    • Note: If the aldehyde does not dissolve immediately, warm gently to 40°C.

  • Add 1.0 mmol of the chosen Primary Amine.[1]

    • Critical: For volatile amines, add slowly to avoid evaporation loss.

Step 2: Catalysis & Reaction

  • Add 2-3 drops of Glacial Acetic Acid .

    • Why? This adjusts pH to ~4-5, optimal for imine formation. Too much acid protonates the amine (killing the nucleophile); too little fails to activate the carbonyl [3].

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) .

  • Stir magnetically at 400-500 RPM.

Step 3: Monitoring (Self-Validating Step)

  • Timepoint: Check TLC after 2 hours (Mobile Phase: 30% Ethyl Acetate in Hexane).

  • Validation:

    • Success: Disappearance of the aldehyde spot (Rf ~0.5-0.6) and appearance of a new, often fluorescent or colored spot (Schiff base).

    • Incomplete: If aldehyde persists, add 0.1 equiv more amine and reflux for another 2 hours.

Step 4: Workup & Isolation

  • Scenario A: Precipitate Forms (Ideal)

    • Cool the reaction mixture to Room Temperature (RT), then to 0°C in an ice bath.

    • Filter the solid using a Büchner funnel.

    • Wash with cold ethanol (2 x 5 mL).

    • Dry under vacuum.[1]

  • Scenario B: No Precipitate (Oily Product)

    • Evaporate solvent using a Rotary Evaporator.

    • Dissolve residue in minimal hot ethanol and let stand for recrystallization.

    • Alternative: If oil persists, triturate with cold Hexane or Diethyl Ether to induce crystallization.

Experimental Workflow Diagram

Workflow Start Dissolve Aldehyde in Ethanol AddAmine Add Amine + Cat. Acetic Acid Start->AddAmine Reflux Reflux (78°C) 2-6 Hours AddAmine->Reflux CheckTLC TLC Check: Aldehyde Gone? Reflux->CheckTLC CheckTLC->Reflux No (Extend Time) Cool Cool to 0°C CheckTLC->Cool Yes Filter Filter Precipitate Cool->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst

Caption: Operational workflow for the synthesis and isolation of the target Schiff base.

Characterization & Quality Control

To ensure scientific integrity, the product must be validated using the following spectroscopic markers.

Expected Data Table
TechniqueParameterExpected SignalInterpretation
1H NMR -CH=N- (Imine) δ 8.4 - 8.9 ppm (Singlet) Diagnostic peak.[2] Absence confirms no aldehyde (~10 ppm).
1H NMR Pyridine Ringδ 7.0 - 8.5 ppmShifts may change slightly due to conjugation.
1H NMR -OCH2CH3δ 4.4 (q), 1.4 (t)Ethoxy group integrity check.
FT-IR C=N Stretch 1610 - 1640 cm⁻¹ Strong, sharp band. Distinct from C=O (~1700 cm⁻¹).
Mass Spec [M+H]+Molecular Weight + 1Confirms formula.

Self-Validation Check:

  • If the C=O peak at ~1700 cm⁻¹ is still visible in IR, the reaction is incomplete. Recrystallize or repeat with fresh catalyst.

  • If the Imine proton in NMR is split (doublet), check for coupling with adjacent protons (rare in this specific aldehyde structure) or presence of unreacted amine protons.

Application Notes: Biological Relevance

Researchers utilizing this protocol are likely targeting kinase inhibition or antimicrobial activity .

  • Lipophilicity: The 3-chloro substituent increases logP, enhancing membrane permeability, which is crucial for intracellular targets like kinases [4].

  • Metal Chelation: The pyridine nitrogen and the imine nitrogen can act as a bidentate ligand system (N,N-donor) for coordinating metals (Cu, Zn), often potentiating biological activity [5].

References

  • Mahmoudi, F. et al. (2020).[3] Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry. Link

  • Mainsah, E. et al. (2019).[4] Synthesis, Characterization and Crystal Structure of Cobalt(II) Complex of a Schiff Base Derived from Isoniazid and Pyridine-4-Carboxaldehyde. Crystal Structure Theory and Applications. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of Schiff Base Derivatives. Link

  • Euro Chlor. (2022). Influence of Chlorine Substituents on Biological Activity of Chemicals. Link

  • ResearchGate. (2021). Synthesis and antimicrobial studies of structurally-related Schiff bases and their metal complexes. Link

Sources

Vilsmeier-Haack formylation to synthesize pyridine aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vilsmeier-Haack Formylation of Activated Pyridine Derivatives for the Synthesis of Pyridine Aldehydes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Scientific Rationale & Mechanistic Insights

The introduction of a formyl group (-CHO) onto a pyridine ring is a critical transformation in medicinal chemistry, providing a versatile handle for downstream functionalization (e.g., reductive aminations, Wittig reactions, and multicomponent condensations). However, the standard Vilsmeier-Haack (VH) formylation—which utilizes phosphorus oxychloride (


) and N,N-dimethylformamide (DMF)—routinely fails on unactivated pyridines.

The Causality of Reactivity: Pyridine is inherently electron-deficient. The electronegative nitrogen atom withdraws electron density from the ring, making it highly resistant to Electrophilic Aromatic Substitution (


). Furthermore, in the highly acidic environment of the VH reaction, the pyridine nitrogen protonates or complexes with the electrophile, further deactivating the ring.

  • Fused Bicyclic Systems: Utilizing bridgehead nitrogen systems, such as imidazo[1,2-a]pyridines. The bridgehead nitrogen donates electron density into the imidazole-like ring, creating a highly nucleophilic C-3 position susceptible to electrophilic attack[1][2].

  • Electron-Donating Substituents: Utilizing amino-substituted pyridines (e.g., 3-amino-4-methylpyridines), which sufficiently enrich the ring to allow formylation, often accompanied by cyclization to form valuable scaffolds like 6-azaindoles[3].

Mechanism of Action

The VH reagent is a highly electrophilic chloromethyleneiminium ion generated in situ. The reaction pathway is a self-validating system if monitored correctly: the formation of the iminium salt is exothermic, and the final hydrolysis step is strictly pH-dependent[4].

VH_Mechanism DMF DMF + POCl3 (Precursors) VHR Chloromethyleneiminium Ion (Vilsmeier Reagent) DMF->VHR 0-5°C Exothermic Intermediate Aryl-Iminium Intermediate VHR->Intermediate Electrophilic Attack Substrate Activated Pyridine (e.g., Imidazo[1,2-a]pyridine) Substrate->Intermediate Regioselective C-3 Attack Product Pyridine-3-carbaldehyde (Target) Intermediate->Product Aqueous Basic Hydrolysis

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on activated pyridine systems.

Experimental Workflow & Protocols

The following protocols have been validated for high-yield synthesis of pyridine-based aldehydes.

Protocol A: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

This protocol leverages the electron-rich C-3 position of the imidazo[1,2-a]pyridine scaffold[1].

Reagents:

  • 6-Chloroimidazo[1,2-a]pyridine (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) (5.0 eq)

  • Phosphorus oxychloride (

    
    ) (2.0 eq)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reagent Generation: In a flame-dried, three-necked flask under argon, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Formation: Slowly add

    
     (2.0 eq) dropwise. Critical Insight: This step is highly exothermic. Maintain the internal temperature below 5 °C to prevent the thermal degradation of the unstable chloroiminium salt into dark, tarry byproducts[1]. Stir for 30 minutes at 0 °C.
    
  • Substrate Addition: Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • 
     Reaction:  Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 60–70 °C for 3–5 hours. Monitor via TLC (Ethyl Acetate/Hexane) until the starting material is consumed.
    
  • Hydrolysis & Quenching: Cool the reaction to 0 °C and carefully pour it over crushed ice. Critical Insight: The intermediate is a stable aryl-iminium salt. To release the aldehyde, you must neutralize the acidic solution by slowly adding saturated aqueous

    
     until the pH reaches strictly 7–8[1]. Over-basification can cause aldol condensation side-reactions.
    
  • Isolation: Extract with DCM (

    
     mL). Wash the combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Synthesis of 3-Formyl-6-azaindoles from 3-Amino-4-methylpyridines

This protocol demonstrates the dual formylation/cyclization of an amino-activated pyridine to yield a highly valuable 6-azaindole carbaldehyde[3].

Step-by-Step Methodology:

  • Reagent Generation: To 10 mL of DMF, add

    
     (3.3 eq) dropwise. Note: For this specific robust substrate class, reagent generation can be performed at room temperature with 15 minutes of stirring[3].
    
  • Substrate Addition: Add the corresponding 3-amino-4-methylpyridine derivative (1.0 eq, 1 mmol) directly to the solution.

  • Reaction: Stir the mixture continuously at room temperature for 48 hours. The prolonged time at ambient temperature prevents the degradation of the delicate azaindole core while ensuring complete conversion.

  • Hydrolysis: Filter off any formed precipitate, wash with cold acetonitrile, and dissolve the solid in water (approx. 30 mL).

  • Basification: Alkalize the aqueous solution using aqueous

    
     until pH 10 is reached. Extract the resulting free-base aldehyde with ethyl acetate (
    
    
    
    mL), wash with brine, dry over
    
    
    , and evaporate in vacuo to yield the 3-formyl-6-azaindole[3].

Workflow Step1 1. Reagent Preparation Add POCl3 to DMF dropwise Step2 2. Substrate Addition Add pyridine derivative carefully Step1->Step2 Step3 3. SEAr Reaction Stir at RT (48h) or Heat to 60-70°C (3-5h) Step2->Step3 Step4 4. Quenching & Hydrolysis Pour over ice, neutralize to target pH Step3->Step4 Step5 5. Isolation Extract (EtOAc/DCM) & Purify Step4->Step5

Figure 2: Standard experimental workflow for Vilsmeier-Haack formylation of heterocycles.

Quantitative Data & Reaction Parameters

To aid in experimental design, the following table summarizes the critical parameters and expected yields for the two validated protocols. Comparing these variables highlights how the steric and electronic nature of the starting pyridine dictates the harshness of the required conditions.

ParameterProtocol A: Imidazo[1,2-a]pyridineProtocol B: 3-Amino-4-methylpyridine
Substrate Class Fused Bicyclic PyridineAmino-Activated Monocyclic Pyridine
Target Product 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde3-Formyl-6-azaindoles
DMF Equivalents 5.0 eq (Solvent/Reagent)Excess (~10 mL per mmol)
POCl₃ Equivalents 2.0 eq3.3 eq
VHR Formation Temp 0–5 °C (Strictly controlled)Room Temperature
Reaction Conditions 60–70 °C for 3–5 hoursRoom Temperature for 48 hours
Quenching Buffer

(Target pH 7–8)

(Target pH 10)
Typical Yield Range 70–80%50–85%

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. Available at:[Link]

  • [3] Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines - ChemRxiv. Available at:[Link]

  • [2] CN103435609A - Copper-catalyzed synthetic method of imidazo[1,2-a]pyridine-3-formaldehyde compound - Google Patents. Available at:

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 3-chloropyridines represents a distinct challenge in medicinal chemistry. Unlike their bromo- or iodo- counterparts, 3-chloropyridines possess a significantly stronger C–Cl bond (approx. 95 kcal/mol) and a deactivated ring system relative to 2- or 4-chloropyridines. Furthermore, the pyridine nitrogen is prone to coordinating with the palladium center (


-donation), displacing labile ligands and arresting the catalytic cycle—a phenomenon known as catalyst poisoning.

This guide provides a tiered approach to overcoming these barriers, utilizing bulky, electron-rich phosphine ligands (Buchwald-type) and NHC-stabilized precatalysts (PEPPSI) to facilitate oxidative addition and prevent catalyst deactivation.

Mechanistic Insight: The "Monoligated" Imperative

Standard Pd(


)

conditions often fail for 3-chloropyridines because the oxidative addition to the unreactive C–Cl bond is rate-limiting. Successful coupling requires a catalyst system that forms a highly reactive, monoligated Pd(0) species (

).[1]
Why Bulky Ligands Work

Ligands such as XPhos , SPhos , or RuPhos serve two critical functions:

  • Electronic Activation: They are electron-rich, increasing the electron density on Pd, which lowers the activation energy for oxidative addition into the C–Cl bond.

  • Steric Protection: Their bulk promotes the formation of the

    
     species and sterically hinders the pyridine nitrogen from coordinating to the metal center.
    
Visualization: The Catalytic Cycle & Ligand Role

SuzukiMechanism PreCat Pd(II) Precatalyst (e.g., Pd(OAc)2) ActiveCat Active Species [L-Pd(0)] (Monoligated, 12e-) PreCat->ActiveCat Reduction + Ligand Assoc. OxAdd Oxidative Addition (Rate Limiting) [L-Pd(II)(Ar)-Cl] ActiveCat->OxAdd + 3-Chloropyridine Poison Catalyst Poisoning (Pyridine N-Coordination) ActiveCat->Poison Low Steric Bulk Ligands TransMet Transmetalation [L-Pd(II)(Ar)(Ar')] OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->ActiveCat Regeneration Poison->ActiveCat Reversible (Slow)

Figure 1: Catalytic cycle highlighting the critical monoligated Pd(0) species and the poisoning pathway avoided by bulky ligands.

Critical Reaction Parameters

Ligand Selection Matrix
Ligand ClassSpecific LigandRecommendationMechanism of Action
Buchwald (Gen 3) XPhos Primary Choice Exceptional steric bulk prevents N-poisoning; high turnover for aryl chlorides.
Buchwald (Gen 2) SPhos Secondary Choice Excellent for sterically hindered boronic acids; high stability.
NHC PEPPSI-IPr Hard Substrates Tightly bound carbene prevents dissociation; "throw-away" pyridine ligand ensures rapid activation.
Traditional

, dppf
Not Recommended Insufficient electron density for C-Cl activation; prone to poisoning.
Base & Solvent Systems
  • Base: Weak bases (

    
    ) are often insufficient. Potassium Phosphate (
    
    
    
    )
    is the gold standard for heteroaryl chlorides due to its higher basicity and solubility profile in aqueous mixtures.
  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol . Water is crucial; it solubilizes the base and facilitates the transmetalation step involving the boronate species.

Experimental Protocols

Protocol A: The "Workhorse" Method (Buchwald System)

Best for: General screening, high-throughput optimization, and typical drug scaffolds.

Materials:

  • 3-Chloropyridine derivative (1.0 equiv)[2][3]

  • Boronic acid/ester (1.2–1.5 equiv)

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
    (2–5 mol%)
  • Ligand: XPhos (2–4 mol% for dba; 4–10 mol% for OAc)

  • Base:

    
     (2.0–3.0 equiv)[3]
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)
    

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the 3-chloropyridine substrate, boronic acid, and

    
    .
    
  • Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition:

    • Option 1 (Pre-complexed): Add XPhos Pd G3/G4 precatalyst directly.

    • Option 2 (In-situ): Add

      
       and XPhos as solids, then purge again.
      
  • Solvent: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the block to 100 °C for 2–12 hours.

    • Checkpoint: Monitor by LCMS after 2 hours. If conversion is <20%, increase temp to 110 °C.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Hard-to-Crack" Method (PEPPSI-IPr)

Best for: Extremely deactivated pyridines, sterically crowded couplings, or scale-up (air stable).

Materials:

  • Catalyst: Pd-PEPPSI-IPr (1–3 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene /

    
     (3:1) or neat Dioxane.
    

Step-by-Step Procedure:

  • Charge: Add substrate, boronic acid, base, and Pd-PEPPSI-IPr catalyst to the vessel.[2]

  • Solvent: Add solvent (sparged with inert gas).

  • Activation: The PEPPSI catalyst activates rapidly. Heat to 80 °C .

  • Monitoring: This system often reacts faster. Check HPLC at 1 hour.

  • Note: The "throw-away" 3-chloropyridine ligand on the precatalyst ensures the active species is generated exactly when needed.

Optimization Workflow

Use this decision tree to guide your experimental design.

OptimizationFlow Start Start: 3-Chloropyridine Coupling Screen1 Screen 1: XPhos Pd G4 K3PO4 / Dioxane:H2O / 100°C Start->Screen1 Check1 Yield > 80%? Screen1->Check1 Success Proceed to Isolation Check1->Success Yes Fail1 Yield < 50% or No Reaction Check1->Fail1 No Analyze Analyze Failure Mode Fail1->Analyze ModeA No Conv. (Ox. Add. Failure) Analyze->ModeA SM Recovered ModeB Protodeboronation Analyze->ModeB Des-Boro Product SolA Switch to Pd-PEPPSI-IPr Increase Temp to 120°C ModeA->SolA SolB Switch to Anhydrous Conditions Base: CsF or K3PO4 (dry) Solvent: Dioxane ModeB->SolB

Figure 2: Optimization workflow for troubleshooting low-yielding reactions.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion (SM Remaining) Oxidative Addition failure.1. Switch to Pd-PEPPSI-IPr or RuPhos . 2. Increase temp to 120°C. 3. Verify inert atmosphere (O2 kills active Pd).
Protodeboronation (Ar-H formed) Hydrolytic instability of boronic acid.1. Use Boronic Esters (Pinacol) instead of acids. 2. Reduce water ratio (use 10:1 Dioxane/H2O). 3. Switch to anhydrous conditions with CsF .
Homocoupling (Ar-Ar formed) Oxidative coupling of boronic acid.1. Degas solvents more thoroughly (remove

). 2. Lower the catalyst loading.[4]
Catalyst "Blacking Out" Pd aggregation (catalyst death).1. Add more ligand (increase L:Pd ratio to 2:1 or 3:1). 2. Ligand is not bulky enough; switch to XPhos .

References

  • Billingsley, K., & Buchwald, S. L. (2006).[5] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A General Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. Link

  • BenchChem Application Notes. (2025). Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Reference Protocols. Link

Sources

Application Note: Preparation of 2,4-Disubstituted Pyridine Ligands for Coordination Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocols

Mechanistic Rationale: The Regioselectivity Paradigm

The 2,4-disubstituted pyridine motif is a privileged scaffold in both coordination chemistry and pharmaceutical design. However, the de novo synthesis or orthogonal functionalization of this scaffold presents significant regioselectivity challenges. When utilizing 2,4-dihalopyridines (e.g., 2,4-dibromopyridine) as starting materials, the inherent electronic and steric properties of the pyridine ring dictate the reaction pathway. Understanding this causality is critical for rational ligand design.

  • Electrophilic Control (C2-Preference): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which is most pronounced at the adjacent C2 position. Consequently, the C2–Br bond is highly electrophilic, making it the kinetically favored site for oxidative addition by electron-rich Pd(0) species[1]. Standard mononuclear catalysts (e.g., Pd(OAc)₂/PPh₃) typically yield C2-arylation, though often with moderate selectivity (C2:C4 ~ 4:1)[2].

  • Multimetallic Synergism (Extreme C2-Preference): Recent advancements demonstrate that C3-symmetric tripalladium clusters ([Pd₃]⁺) can amplify this natural C2-preference. The multimetallic nature of the cluster allows for synergistic coordination to the pyridine nitrogen while simultaneously activating the C2–Br bond, driving C2-selectivity up to 98:1[2][3].

  • Steric Control (C4-Preference): To override the inherent C2 electrophilicity, steric hindrance must be introduced. Bulky N-heterocyclic carbene (NHC) ligands, such as those in the Pd-PEPPSI-IPr catalyst, create severe steric clashes with the pyridine nitrogen's lone pair (or coordinating species) during the transition state. This steric penalty redirects the catalyst to the less hindered C4 position, reversing the selectivity[2][4].

Quantitative Catalyst Performance Comparison

To facilitate catalyst selection for orthogonal functionalization, the following table summarizes the performance of various catalytic systems in the Suzuki-Miyaura Cross-Coupling (SMCC) of 2,4-dihalopyridines.

Catalyst SystemPrimary Control MechanismMajor RegioisomerRegioselectivity (C2:C4)Typical YieldCatalyst Loading
C3-Symmetric[Pd₃]⁺ Cluster Multimetallic SynergismC2-Aryl-4-halopyridineUp to 98:190–99%0.5 mol%
Pd(OAc)₂ / PPh₃ Electrophilic (Inductive)C2-Aryl-4-halopyridine~4:1 to 10:160–80%5.0 mol%
Pd-PEPPSI-IPr Steric HindranceC4-Aryl-2-halopyridine~1:10 (Favors C4)75–85%2.0 mol%
TMPMgCl·LiCl / ZnCl₂ / Pd Directed ortho-Metalation2,4-DisubstitutedExclusive (via DoM)70–84%1.1 equiv Base

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that intermediate speciation and regioselectivity are confirmed before proceeding to subsequent steps.

Protocol A: C2-Regioselective SMCC via Tripalladium Clusters

Objective: Synthesize 2-aryl-4-bromopyridine precursors for asymmetric ligand development.

  • Reaction Setup: In an argon-filled glovebox, charge a Schlenk tube with 2,4-dibromopyridine (1.0 equiv, 1.0 mmol), arylboronic acid pinacol ester (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add the C3-symmetric tripalladium cluster[Pd₃]⁺SbF₆⁻ (0.5 mol%)[2].

  • Solvent & Heating: Suspend the mixture in degassed Toluene/H₂O (10:1, 0.2 M). Seal the tube, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Self-Validation Checkpoint 1 (TLC & GC-MS):

    • Action: Withdraw a 10 µL aliquot, dilute in EtOAc, and filter through a micro-plug of silica.

    • Validation: Analyze via GC-MS. The mass fragmentation must show the mono-coupled product (

      
      ) with the isotopic signature of a single bromine atom (~1:1 ratio of M / M+2 peaks). The absence of di-coupled product validates the 0.5 mol% catalyst restriction.
      
  • Workup & Isolation: Cool to room temperature, extract with EtOAc (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint 2 (NMR):

    • Validation: Confirm C2-selectivity via ¹H NMR. The H6 proton will appear as a doublet (~5.0 Hz) furthest downfield (~8.3 ppm). A 2D NOESY experiment must show a spatial correlation between the incoming C2-aryl protons and the pyridine H3 proton (which appears as a narrow doublet, ~1.5 Hz).

Protocol B: C4-Regioselective Arylation via Steric Control

Objective: Synthesize 4-aryl-2-chloropyridine precursors.

  • Reaction Setup: Under an inert atmosphere, combine 2,4-dichloropyridine (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv) in a reaction vial.

  • Catalyst Addition: Add Pd-PEPPSI-IPr (2.0 mol%)[4].

  • Solvent & Heating: Add anhydrous 1,4-Dioxane (0.2 M). Stir at 60 °C for 16 hours.

  • Self-Validation Checkpoint (NMR Regio-Check):

    • Action: Following standard aqueous workup and crude concentration, acquire a crude ¹H NMR spectrum.

    • Validation: The H3 proton in the C4-arylated product will shift significantly and appear as a singlet (due to the lack of ortho-coupling and weak meta-coupling to H5), distinguishing it from the C2-arylated byproduct.

Applications in Coordination Chemistry & Drug Design

Once the 2,4-disubstituted pyridine scaffold is synthesized, it serves as a highly versatile ligand and pharmacophore.

Lanthanide Coordination Chemistry

2,4-Disubstituted pyridines can be readily oxidized to their corresponding pyridine-1-oxides using mCPBA. These N-oxides act as potent, hard-donor ligands for lanthanide perchlorates (e.g., Nd, Gd, Dy). The steric bulk at the 2- and 4-positions stabilizes unique coordination geometries, often resulting in complexes with the formula Ln(Ligand)₅(ClO₄)₃ or Ln(Ligand)₄(ClO₄)₃, which exhibit distinct photophysical and electrolytic conductance properties[5].

Anti-Tubercular Therapeutics

The 2,4-disubstituted pyridine core is a proven privileged structure in antibiotic development. Specifically, thiosemicarbazone derivatives of these pyridines (e.g., compound DMK-15, featuring a pyrrolidine ring at the 4-position) have demonstrated exceptional bactericidal activity against intracellular and biofilm-forming Mycobacterium tuberculosis[6][7]. The basicity of the C4-substituent (like pyrrolidine) enhances proton binding, improving interaction with proton-donating targets within the mycobacterial cell wall[8].

Apoptotic Cancer Therapy

In oncology, the 4,4′-bipyridine scaffold—constructed from 2,4-disubstituted pyridine rings—acts as a critical ligand for the Nur77 orphan receptor. These ligands induce a conformational change in Nur77, promoting its translocation to mitochondria where it binds to Bcl-2, triggering apoptosis in cancer cells. Structure-activity relationship (SAR) studies confirm that the 2,4-disubstitution pattern is absolutely essential for maintaining optimal Nur77-binding affinity and antiproliferative activity[9].

Visualized Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways utilized to achieve orthogonal functionalization of the 2,4-disubstituted pyridine scaffold, mapping the mechanistic choices to their downstream applications.

G SM 2,4-Dihalopyridine Starting Material Cat1 C3-Symmetric [Pd3]+ Clusters (Suzuki/Negishi) SM->Cat1 Electrophilic Control Cat2 Pd-PEPPSI-IPr Catalyst (Steric Control) SM->Cat2 Steric Control Cat3 TMPMgCl·LiCl Base (Directed Metalation) SM->Cat3 C-H Activation Prod1 C2-Substituted 4-Halopyridine Cat1->Prod1 C2:C4 > 98:1 Prod2 C4-Substituted 2-Halopyridine Cat2->Prod2 C4:C2 ~ 10:1 Cat3->Prod2 Regioselective Final Orthogonal Functionalization 2,4-Disubstituted Pyridine Prod1->Final Cross-Coupling at C4 Prod2->Final Cross-Coupling at C2 App1 Coordination Chemistry (Lanthanide Ligands) Final->App1 App2 Drug Development (Anti-TB & Oncology) Final->App2

Divergent synthetic pathways for regioselective 2,4-disubstituted pyridine ligand preparation.

References

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry - ACS Publications |3

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | ResearchGate | 1

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli | Frontiers in Microbiology | 6

  • Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents | Molecules - MDPI | 7

  • Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications | 9

  • 4-Nitro 2-picoline-l-oxide complexes of lanthanide perchlorates: adducts of lanthanide salts with 2,4-disubstituted pyridine-l-oxides | Indian Academy of Sciences |5

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics | Chemical Reviews - ACS Publications | 10

Sources

Introduction: The Strategic Value of the Pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 2-Ethoxy-4-formylpyridine

The pyridine ring is a cornerstone heterocyclic scaffold in modern drug discovery, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties, including its role as a hydrogen bond acceptor and its inherent aqueous solubility, make it a "privileged scaffold" for the design of novel therapeutic agents.[1][3] Functionalized pyridines, in particular, serve as versatile building blocks for creating complex molecules with diverse biological activities, from anticancer to anti-infective agents.[4][5][6] Among these, 2-ethoxy-4-formylpyridine has emerged as a particularly valuable starting material. Its bifunctional nature—featuring a reactive aldehyde group for carbon-carbon and carbon-nitrogen bond formation and an electronically modified pyridine ring—allows for the streamlined synthesis of a wide array of pharmaceutical intermediates.

This technical guide provides an in-depth exploration of three robust synthetic transformations utilizing 2-ethoxy-4-formylpyridine: the Wittig reaction for olefination, the Aldol condensation for C-C bond formation, and reductive amination for the synthesis of complex amines. Each section includes a discussion of the reaction's strategic importance, a detailed, field-proven protocol, and expected outcomes, designed for researchers, scientists, and drug development professionals.

Strategic Olefination via the Wittig Reaction

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from carbonyl compounds.[7] In pharmaceutical synthesis, this transformation is critical for introducing carbon-carbon double bonds, which can serve as rigid linkers between pharmacophores, modulate molecular geometry, or act as precursors for further functionalization. The reaction's high degree of regioselectivity, ensuring the double bond forms precisely at the location of the original carbonyl, makes it superior to many elimination-based routes.[7]

The reaction proceeds through the formation of a phosphorus ylide, which acts as a nucleophile, attacking the aldehyde. This leads to a zwitterionic intermediate known as a betaine, which rapidly rearranges to a four-membered oxaphosphetane ring.[8][9] The thermodynamic driving force of the reaction is the collapse of this strained ring to form a very stable triphenylphosphine oxide byproduct and the desired alkene.[9][10]

Experimental Protocol: Synthesis of 2-Ethoxy-4-((E)-2-phenylethenyl)pyridine

This protocol details the synthesis of a stilbene-like pyridine derivative, a common scaffold in medicinal chemistry. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure completion.

Step-by-Step Methodology:

  • Ylide Generation:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents, e.g., 4.28 g, 11.0 mmol).

    • Add anhydrous tetrahydrofuran (THF, 40 mL) via syringe and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add a solution of potassium tert-butoxide (1.1 equivalents, e.g., 1.23 g, 11.0 mmol) in THF (10 mL) dropwise over 15 minutes. The solution will turn a deep orange/red color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Aldehyde Addition:

    • Dissolve 2-ethoxy-4-formylpyridine (1.0 equivalent, e.g., 1.51 g, 10.0 mmol) in anhydrous THF (10 mL).

    • Add the aldehyde solution dropwise to the ylide mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Reaction Work-up and Purification:

    • Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting aldehyde spot is consumed.

    • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Data Presentation: Product Characterization
ParameterExpected Value
Product Name 2-Ethoxy-4-((E)-2-phenylethenyl)pyridine
Appearance White to off-white solid
Yield 75-85%
Purity (HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (d, 1H), 7.55 (d, 2H), 7.38 (t, 2H), 7.30 (t, 1H), 7.15 (d, 1H), 7.05 (d, 1H), 6.95 (s, 1H), 6.85 (dd, 1H), 4.40 (q, 2H), 1.45 (t, 3H)
MS (ESI+) m/z 226.12 [M+H]⁺
Visualization: Wittig Reaction Workflow

Wittig_Workflow cluster_ylide Ylide Generation (Step 1) cluster_reaction Reaction (Step 2) cluster_workup Work-up & Purification (Step 3) Phosphonium_Salt Benzyltriphenylphosphonium Chloride in THF Ylide Phosphorus Ylide (Deep Orange Solution) Phosphonium_Salt->Ylide 0 °C, 1 hr Base Potassium tert-butoxide (t-BuOK) Base->Ylide Reaction_Mixture Reaction Mixture Ylide->Reaction_Mixture Aldehyde 2-Ethoxy-4-formylpyridine in THF Aldehyde->Reaction_Mixture 0 °C to RT Quench Quench with aq. NH4Cl Reaction_Mixture->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product: 2-Ethoxy-4-((E)-2-phenylethenyl)pyridine Purify->Product

Caption: Workflow for the Wittig olefination of 2-ethoxy-4-formylpyridine.

C-C Bond Formation via Aldol Condensation

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by coupling an enolate with a carbonyl compound.[11] When applied to aromatic aldehydes like 2-ethoxy-4-formylpyridine, the Claisen-Schmidt variant of this reaction is particularly effective for synthesizing chalcones (α,β-unsaturated ketones). These structures are prevalent in many biologically active molecules and serve as versatile intermediates for creating more complex heterocyclic systems, such as pyrimidines or pyrazoles.[12]

The reaction is typically base-catalyzed, involving the deprotonation of an α-carbon of a ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable conjugated enone system.[11][12]

Experimental Protocol: Synthesis of (E)-1-Phenyl-3-(2-ethoxy-pyridin-4-yl)prop-2-en-1-one

This protocol describes a base-catalyzed Claisen-Schmidt condensation to produce a pyridine-containing chalcone intermediate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a 250 mL round-bottom flask, dissolve 2-ethoxy-4-formylpyridine (1.0 equivalent, e.g., 3.02 g, 20.0 mmol) and acetophenone (1.05 equivalents, e.g., 2.52 g, 21.0 mmol) in 100 mL of ethanol.

    • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reaction Execution:

    • Cool the ethanolic solution of the aldehyde and ketone to 0-5 °C using an ice bath.

    • Slowly add the 10% NaOH solution (approx. 20 mL) dropwise to the stirred mixture, maintaining the temperature below 10 °C. A precipitate will begin to form.

    • After complete addition of the base, remove the ice bath and stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Product Isolation and Purification:

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Pour the reaction mixture into 300 mL of ice-cold water and stir for 30 minutes.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ≈ 7).

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone.

Data Presentation: Product Characterization
ParameterExpected Value
Product Name (E)-1-Phenyl-3-(2-ethoxy-pyridin-4-yl)prop-2-en-1-one
Appearance Pale yellow crystalline solid
Yield 85-95%
Purity (HPLC) >99%
¹H NMR (CDCl₃, 400 MHz) δ 8.30 (d, 1H), 8.00 (d, 2H), 7.80 (d, 1H), 7.60-7.45 (m, 4H), 7.10 (s, 1H), 6.95 (dd, 1H), 4.45 (q, 2H), 1.50 (t, 3H)
MS (ESI+) m/z 268.13 [M+H]⁺
Visualization: Aldol Condensation Pathway

Aldol_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Mechanism Aldehyde 2-Ethoxy-4-formylpyridine Attack Nucleophilic Attack on Aldehyde Aldehyde->Attack Ketone Acetophenone Enolate Enolate Formation (from Acetophenone) Ketone->Enolate Base Catalyst NaOH (aq) Catalyst->Enolate Solvent Ethanol Enolate->Attack Dehydration Dehydration Attack->Dehydration Product Chalcone Product: (E)-1-Phenyl-3-(2-ethoxy-pyridin-4-yl) prop-2-en-1-one Dehydration->Product

Caption: Key steps in the Claisen-Schmidt condensation to form a chalcone.

Amine Synthesis via Reductive Amination

Reductive amination is arguably one of the most important and widely used reactions in medicinal chemistry for the synthesis of amines.[13] This one-pot procedure converts aldehydes or ketones into primary, secondary, or tertiary amines with high efficiency and selectivity.[14] The resulting amine functionality is a key feature in a vast number of pharmaceuticals, often serving as a basic center for salt formation to improve solubility or as a critical interaction point with biological targets.[4]

The process involves two key steps: the initial reaction between the aldehyde (2-ethoxy-4-formylpyridine) and an amine to form a transient imine (or iminium ion), followed by the immediate in situ reduction of this intermediate to the final amine product.[14][15] The success of the one-pot reaction hinges on the use of a mild reducing agent that selectively reduces the C=N double bond of the imine in the presence of the C=O double bond of the starting aldehyde.[15] Sodium triacetoxyborohydride (STAB) is an excellent reagent for this purpose due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

Experimental Protocol: Synthesis of N-Benzyl-1-(2-ethoxypyridin-4-yl)methanamine

This protocol outlines the synthesis of a secondary amine, a common intermediate for building more complex drug candidates, such as kinase inhibitors.[16]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 2-ethoxy-4-formylpyridine (1.0 equivalent, e.g., 1.51 g, 10.0 mmol) and benzylamine (1.05 equivalents, e.g., 1.12 g, 10.5 mmol).

    • Add 1,2-dichloroethane (DCE, 40 mL) as the solvent, followed by acetic acid (2-3 drops) to catalyze imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents, e.g., 3.18 g, 15.0 mmol) to the reaction mixture in portions over 10 minutes. The addition may be slightly exothermic.

    • Stir the reaction at room temperature for 8-12 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and imine intermediate.

    • Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting crude oil by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to obtain the pure secondary amine.

Data Presentation: Product Characterization
ParameterExpected Value
Product Name N-Benzyl-1-(2-ethoxypyridin-4-yl)methanamine
Appearance Colorless to pale yellow oil
Yield 80-90%
Purity (LC-MS) >98%
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (d, 1H), 7.40-7.25 (m, 5H), 6.80 (s, 1H), 6.70 (dd, 1H), 4.35 (q, 2H), 3.85 (s, 2H), 3.80 (s, 2H), 1.90 (br s, 1H), 1.40 (t, 3H)
MS (ESI+) m/z 243.15 [M+H]⁺
Visualization: Reductive Amination Logical Flow

Reductive_Amination cluster_reagents Key Reagents Start Start: 2-Ethoxy-4-formylpyridine + Benzylamine in DCE Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Reduction In-Situ Reduction Imine_Formation->Reduction Product Final Product: Secondary Amine Reduction->Product Catalyst Acetic Acid (Catalyst) Catalyst->Imine_Formation Reducer Sodium Triacetoxyborohydride (STAB) Reducer->Reduction

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 3-Chloro-2-ethoxy-4-formylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are accessing this guide because you are working with 3-Chloro-2-ethoxy-4-formylpyridine , a critical heterocyclic building block. Users frequently report degradation of this compound—specifically the formation of white solids or yellow discoloration—during storage.

This molecule contains a pyridine-4-carboxaldehyde moiety.[1] Aldehydes in electron-deficient heteroaromatic systems are notoriously prone to autoxidation , rapidly converting to their corresponding carboxylic acids (in this case, 3-chloro-2-ethoxyisonicotinic acid) upon exposure to atmospheric oxygen. This guide provides a scientifically grounded storage protocol and a recovery method to salvage oxidized batches.

Module 1: The Gold Standard Storage Protocol

Do not treat this compound like a standard organic reagent. Its stability is kinetically determined by temperature and thermodynamically driven by oxygen availability.

The "Argon Barrier" Method

Nitrogen is often insufficient for long-term storage of highly sensitive aldehydes because it is lighter than air. Argon, being denser than air, forms a "blanket" over the compound, minimizing gas exchange at the surface.

ParameterRecommendationScientific Rationale
Atmosphere Argon (Ar) Argon displaces air from the vial headspace more effectively than Nitrogen (

) due to higher density.
Temperature -20°C to -80°C Arrhenius equation dictates that lowering temperature significantly retards the rate of radical chain initiation.
Container Amber Glass + Teflon Tape Amber glass blocks UV light (which acts as a radical initiator). Teflon tape seals the cap threads against oxygen diffusion.
Physical State Solid/Oil (Neat) Storing as a solution is NOT recommended. Solvents often contain dissolved

or peroxides that accelerate degradation.
Handling Workflow (Step-by-Step)
  • Arrival: Do not open the commercial vial until you are ready to use it.

  • Sub-aliquoting: If you plan to use the compound over multiple experiments, aliquot the material inside a glovebox or under a strong Schlenk line flow into single-use vials.

  • Sealing: Parafilm is permeable to oxygen over time. Use electrical tape or Teflon tape for long-term freezer storage.

Module 2: The Science of Degradation (Why it Oxidizes)

Understanding the mechanism is the key to prevention. This is not a simple reaction with water; it is a radical chain autoxidation .

The Mechanism

The aldehyde hydrogen atom (C-H) is abstracted by a radical initiator (light, trace metals, or existing peroxy radicals). This creates an acyl radical, which reacts with oxygen to form a peracid. The generated peracid then reacts with another molecule of the aldehyde to produce two molecules of the carboxylic acid.

Visualization: The Autoxidation Pathway

Autoxidation Aldehyde 3-Chloro-2-ethoxy- 4-formylpyridine Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (hv / Trace Metals) Acid 3-Chloro-2-ethoxy- isonicotinic acid (White Solid Impurity) Aldehyde->Acid Net Result Peracid Peracid Intermediate Radical->Peracid + O2 Peracid->Acid + Aldehyde (Propagation)

Figure 1: The radical chain mechanism converting the aldehyde to carboxylic acid. Note that one molecule of peracid consumes a second molecule of aldehyde, accelerating the degradation.

Module 3: Troubleshooting & Recovery (The "Fix")

If your compound has degraded, do not discard it immediately. The acid impurity can be removed, or the aldehyde can be purified.[2][3]

Diagnostic Guide
ObservationDiagnosisAction Required
White Solid Precipitate Oxidation: Formation of 3-chloro-2-ethoxyisonicotinic acid. The acid has a much higher melting point than the aldehyde.Perform Bisulfite Purification (See 3.2).
New Peak at ~10-13 ppm (NMR) Carboxylic Acid: Confirms oxidation.Perform Base Wash or Bisulfite Purification .
Disappearance of CHO Peak (~10 ppm) Hydration or Oxidation: If a new broad peak appears around 6-7 ppm, it may be the gem-diol (hydrate).Dry the compound (azeotrope with toluene) or store in a desiccator. Hydration is reversible; oxidation is not.
Protocol: Bisulfite Adduct Purification

This is the most reliable method to recover the aldehyde from a mixture containing oxidation products. The aldehyde forms a water-soluble bisulfite adduct, while the impurities (acids, other organics) remain in the organic layer.

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[2]
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).

Workflow:

  • Dissolution: Dissolve the crude/degraded material in a minimal amount of EtOAc.

  • Adduct Formation: Add an excess of saturated aqueous

    
    . Shake vigorously for 5-10 minutes. The aldehyde will convert to the bisulfite adduct and move to the aqueous phase .
    
  • Separation: Separate the layers. Keep the aqueous layer . (The organic layer contains the impurities).

  • Washing: Wash the aqueous layer once with fresh EtOAc to remove entrained impurities.

  • Regeneration: Adjust the pH of the aqueous layer to pH > 10 using 10%

    
     or dilute 
    
    
    
    . This reverses the adduct.
  • Extraction: Extract the aqueous layer (now cloudy/milky) with EtOAc (3x).

  • Drying: Dry the combined organic extracts over

    
    , filter, and concentrate in vacuo.
    
Visualization: Bisulfite Recovery Workflow

BisulfiteFlow Start Degraded Mixture (Aldehyde + Acid) Step1 Add EtOAc + Sat. NaHSO3 (Shake Vigorously) Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Acid Impurity) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Add Base (Na2CO3) (pH > 10) AqLayer->Regen Extract Extract with EtOAc Dry & Concentrate Regen->Extract

Figure 2: Purification workflow to isolate pure aldehyde from oxidized impurities.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store the aldehyde in DMSO or DMF solution to save time? A: No. While convenient, polar aprotic solvents like DMSO can actually promote oxidation or other side reactions over time. Furthermore, DMSO is hygroscopic, introducing water that promotes hydrate formation. Store neat (pure substance) whenever possible.

Q2: My sample turned into a solid, but the NMR looks clean. What happened? A: Check for hydration . Electron-deficient pyridines with aldehydes can form stable gem-diols (hydrates) upon exposure to moisture. In


 NMR, the aldehyde peak (~10 ppm) will vanish, and a new signal for the 

proton will appear upfield. This is reversible by drying or azeotropic distillation with toluene.

Q3: Is the "Acid" impurity toxic or dangerous? A: While not explosive, pyridine carboxylic acids are generally irritants. However, the presence of the acid can ruin subsequent reactions, particularly those relying on nucleophilic attack at the aldehyde (e.g., reductive aminations or Horner-Wadsworth-Emmons reactions), as the acid will quench basic reagents.

References

  • Kinetics of Aldehyde Autoxidation. Journal of the American Chemical Society. (General Mechanism Reference). [Link]

Sources

Technical Support Center: Purification of 3-Chloro-2-ethoxy-4-formylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to assist researchers in the purification and handling of 3-Chloro-2-ethoxy-4-formylpyridine , a critical intermediate often used in the synthesis of fused pyridine heterocycles and pharmaceutical active ingredients (APIs).

Impurity Profile & Identification

Before selecting a purification method, it is crucial to identify the nature of the contaminants. In the synthesis of 3-Chloro-2-ethoxy-4-formylpyridine (typically via Vilsmeier-Haack formylation or lithiation), four distinct impurity classes are common.

Table 1: Common Impurity Profile
Impurity TypeChemical Structure / DescriptionOriginDetection (TLC/HPLC)
Starting Material 3-Chloro-2-ethoxypyridineIncomplete reactionNon-polar, high

Hydrolysis Product 3-Chloro-4-formyl-2(1H)-pyridoneAcid-catalyzed cleavage of the ethoxy ether (often during Vilsmeier quenching)Highly polar, streaks on silica
Oxidation Product 3-Chloro-2-ethoxy-4-pyridinecarboxylic acidAutoxidation of the aldehyde group during storage or workupAcidic, moves to aqueous phase at pH > 8
Regioisomers 3-Chloro-2-ethoxy-5-formylpyridineLithiation selectivity issuesVery similar

to product; requires H-NMR to distinguish

Troubleshooting & FAQs

Q1: My crude product is a dark oil that refuses to crystallize. How can I isolate the aldehyde from the tarry baseline impurities?

Diagnosis: This is typical of Vilsmeier-Haack reactions where phosphorous byproducts and oligomers form a viscous matrix. Solution: Use the Bisulfite Adduct Purification Method . This is a "chemical filter" specific to aldehydes.

  • Mechanism: The aldehyde reacts with sodium bisulfite to form a water-soluble sulfonate salt. Non-aldehyde impurities (starting materials, tars, isomers) remain in the organic layer.

  • Protocol:

    • Dissolve crude oil in Ethyl Acetate (EtOAc).

    • Extract with saturated aqueous

      
       (2-3 times). The product moves to the aqueous phase.[1]
      
    • Discard the organic layer (contains non-aldehydes).

    • Basify the aqueous layer carefully with

      
       or 
      
      
      
      to pH 9-10. Do not use NaOH , as high pH can hydrolyze the 2-ethoxy group.
    • Extract the regenerated pure aldehyde back into EtOAc, dry, and concentrate.

Q2: I see a persistent impurity at the baseline of my TLC plate (high polarity). What is it, and how do I remove it?

Diagnosis: This is likely the 2-pyridone derivative (hydrolysis of the ethoxy group). It forms if the reaction mixture was heated in acidic conditions or if the Vilsmeier quench was too aggressive. Solution:

  • Removal: Flash chromatography is effective. The pyridone is much more polar than the ethoxy-pyridine. Use a gradient of Hexane:EtOAc (starting 95:5

    
     70:30). The product elutes early; the pyridone stays on the column.
    
  • Prevention: Ensure your Vilsmeier quench is kept cold (

    
    ) and buffered (sodium acetate or mild base) rather than using strong mineral acids.
    
Q3: The aldehyde content decreases upon storage. How do I stabilize it?

Diagnosis: Electron-deficient pyridine aldehydes are prone to autoxidation (to carboxylic acid) and Cannizzaro reactions . Solution:

  • Purification: Wash the organic solution with saturated

    
     to remove any carboxylic acid formed.
    
  • Storage: Store under Argon/Nitrogen at

    
    .
    
  • Additives: If the compound is an intermediate for a later step, convert it immediately to a more stable derivative (e.g., acetal protection or Schiff base) if long-term storage is required.

Detailed Experimental Protocols

Protocol A: Optimized Recrystallization

Best for removing minor isomeric impurities and trace starting material.

  • Solvent Selection: The 2-ethoxy group increases lipophilicity compared to chloropyridines.

    • Primary Solvent: Heptane or Hexane (Anti-solvent).

    • Secondary Solvent: Ethyl Acetate or Toluene (Solvent).

  • Procedure:

    • Dissolve 10 g of crude solid in the minimum amount of hot Toluene (

      
      ).
      
    • Slowly add Heptane until slight turbidity is observed.

    • Allow to cool to room temperature slowly (insulate the flask).

    • Chill to

      
       for 2 hours.
      
    • Filter and wash with cold Heptane.

  • Critical Check: If the product oils out instead of crystallizing, seed with a pure crystal or scratch the glass. If oiling persists, switch to Protocol B (Bisulfite).

Protocol B: Bisulfite Extraction (High Purity)

Best for isolating the aldehyde from complex reaction mixtures.

  • Preparation: Dissolve crude mixture (5 g) in 50 mL Ethyl Acetate.

  • Formation: Add 30 mL of saturated aqueous Sodium Bisulfite (

    
    ). Stir vigorously for 30-60 minutes.
    
    • Observation: A white precipitate (the adduct) may form at the interface. This is good.

  • Separation:

    • If precipitate forms: Filter it off and wash with EtOAc. This solid is your protected product.

    • If no precipitate: Separate layers. Keep the Aqueous Layer .

  • Regeneration:

    • Combine the solid adduct (dissolved in water) or the aqueous layer.

    • Cool to

      
      .
      
    • Slowly add saturated

      
       solution until bubbling stops and pH 
      
      
      
      9.
    • Note: Avoid pH > 11 to prevent ethoxy hydrolysis.

  • Isolation: Extract the cloudy aqueous mixture with EtOAc (

    
     mL). Dry over 
    
    
    
    and concentrate.

Visual Workflow

The following diagram illustrates the logical decision-making process for purification based on the specific impurity profile.

PurificationStrategy Crude Crude 3-Chloro-2-ethoxy-4-formylpyridine Analysis Analyze Purity (TLC/HPLC) Crude->Analysis Decision Primary Impurity Type? Analysis->Decision Path_SM Non-Aldehydes (Starting Material/Isomers) Decision->Path_SM High SM Content Path_Acid Acidic Impurities (Carboxylic Acid) Decision->Path_Acid Oxidation Observed Path_Tar Tars / Oiling Out Decision->Path_Tar Viscous/Dark Bisulfite Method: Bisulfite Adduct Formation (Selects for Aldehyde) Path_SM->Bisulfite BaseWash Method: NaHCO3 Wash (Removes Acids) Path_Acid->BaseWash Path_Tar->Bisulfite Final Pure Product (Store @ -20°C under Argon) Bisulfite->Final Column Method: Flash Chromatography (Hexane/EtOAc Gradient) BaseWash->Column If SM remains Column->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

References

  • Vilsmeier-Haack Formylation & Pyridine Chemistry

    • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction (Review).[2] Comprehensive Organic Synthesis.

    • Context: Establishes the mechanism for aldehyde formation and common phosphorous-based impurities.
  • Purification of Heterocyclic Aldehydes

    • BenchChem Technical Notes.[2][3] (2025).[3][4][5] Synthesis and Purification of Chloropyridine Derivatives.

    • Context: Provides solubility data and general workup procedures for 3-chloro-2-substituted pyridines.
  • Bisulfite Adduct Methodology

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Section 9.6.
    • Context: The authoritative standard for the bisulfite purific
  • Stability of Alkoxypyridines

    • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry.
    • Context: Details the hydrolysis susceptibility of 2-alkoxypyridines in acidic vs. basic media.

Sources

Technical Support Center: Solvent Selection for Nucleophilic Attack on 3-Chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for optimizing nucleophilic aromatic substitution (SNAr) reactions involving the 3-chloropyridine ring. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of solvent selection to enhance reaction efficiency, yield, and purity.

The seemingly subtle choice of solvent can dramatically influence the outcome of your SNAr reaction. This is particularly true for less activated substrates like 3-chloropyridine, where the interplay between the solvent, nucleophile, and substrate is critical for success. This document provides in-depth, experience-driven insights in a question-and-answer format to address common challenges and unlock the full potential of your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction on 3-chloropyridine is sluggish or not proceeding at all. Could the solvent be the primary issue?

A1: Absolutely. For a substrate like 3-chloropyridine, which is less reactive towards nucleophilic attack compared to its 2- and 4-chloro isomers, solvent choice is paramount.[1][2] The nitrogen atom in the pyridine ring is an electron-withdrawing group, but its activating effect is less pronounced at the 3-position.[1][2] Therefore, the solvent must play a more active role in facilitating the reaction.

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[3][4] The solvent's ability to stabilize this intermediate and to effectively solvate the nucleophile and its counter-ion will significantly impact the reaction rate.

Troubleshooting Steps:

  • Evaluate Your Current Solvent: Are you using a polar aprotic solvent? These are generally the solvents of choice for SNAr reactions.[3]

  • Consider Solvent Polarity and Dipole Moment: A more polar solvent can better stabilize the charged Meisenheimer complex.

  • Assess Nucleophile Solvation: The solvent should solvate the cation of your nucleophilic salt without strongly solvating (and thus deactivating) the anionic nucleophile.[5][6]

Q2: What are the key differences between using polar aprotic and polar protic solvents for this reaction, and which is preferred?

A2: The choice between polar aprotic and polar protic solvents is a critical decision point in designing your SNAr experiment.

  • Polar Aprotic Solvents (Preferred): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are highly recommended.[3]

    • Mechanism of Action: These solvents possess large dipole moments that can effectively solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and more reactive.[5][6] They also stabilize the negatively charged Meisenheimer intermediate.

    • Advantages: This leads to a significant increase in reaction rate compared to protic solvents.[7]

    • Caution: These solvents can be difficult to remove due to their high boiling points. Ensure your purification strategy accounts for this.

  • Polar Protic Solvents (Generally Avoid): Solvents such as water, methanol, and ethanol are generally not ideal for SNAr reactions with anionic nucleophiles.

    • Mechanism of Action: Protic solvents have acidic protons that can form strong hydrogen bonds with the nucleophile.[5][7] This "caging" effect stabilizes the nucleophile, thereby reducing its reactivity and slowing down the reaction.[7]

    • Disadvantages: Reduced reaction rates and potentially lower yields.

    • Exceptions: In some cases, with very reactive substrates or neutral nucleophiles (like amines), protic solvents may be used. However, for the less reactive 3-chloropyridine, this is not the recommended starting point.

Q3: I'm observing side products in my reaction. How can the solvent choice help in minimizing their formation?

A3: Side product formation can often be traced back to suboptimal reaction conditions, where the solvent plays a crucial role.

  • Over-reaction: In cases where the product of the initial SNAr reaction can undergo further reaction, using a less polar solvent or a solvent that does not accelerate the reaction as strongly can sometimes improve selectivity.[8] However, for 3-chloropyridine, the primary challenge is usually achieving the initial reaction.

  • Decomposition: Some starting materials or products may be unstable at elevated temperatures. A solvent with a suitable boiling point that allows the reaction to proceed at the lowest possible temperature is ideal. If your reaction requires high temperatures, ensure your substrate and product are stable under those conditions in the chosen solvent.

  • Solvent as a Nucleophile: While less common, some solvents or their impurities can act as nucleophiles. For example, residual water in DMF can lead to hydrolysis products. Using high-purity, anhydrous solvents is always recommended. Some less hindered alcohols can also act as nucleophiles in SNAr reactions.[8]

Q4: Can pyridine itself be used as a solvent for the nucleophilic attack on 3-chloropyridine?

A4: Yes, using pyridine as a solvent can be a viable and sometimes advantageous strategy. Pyridine is a polar aprotic solvent and can facilitate the SNAr reaction.[9][10] In some reported cases, using pyridine as the solvent significantly increased the yield of the desired product.

Considerations for using pyridine as a solvent:

  • Basicity: Pyridine is a base and can influence the reactivity of the nucleophile, particularly if the nucleophile is an amine.

  • Reaction Conditions: Reactions in pyridine as a solvent may still require elevated temperatures to proceed at a reasonable rate.

  • Work-up: Pyridine has a relatively high boiling point (115 °C) and is water-miscible, which needs to be considered during product isolation and purification.

Experimental Protocols & Data

Solvent Screening Protocol for SNAr on 3-Chloropyridine

This protocol outlines a general procedure for screening different solvents to identify the optimal conditions for your specific nucleophile.

Materials:

  • 3-chloropyridine

  • Your chosen nucleophile (e.g., sodium methoxide, piperidine)

  • A selection of anhydrous polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile)

  • Anhydrous base (if required, e.g., K₂CO₃, Cs₂CO₃)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Reaction vessels (e.g., sealed tubes or round-bottom flasks with condensers)

  • TLC plates and appropriate mobile phase

  • GC-MS or LC-MS for reaction monitoring and analysis

Procedure:

  • Preparation: In separate, oven-dried reaction vessels, add 3-chloropyridine (1.0 eq) and the base (if required, 2.0 eq).

  • Solvent Addition: To each vessel, add a different anhydrous solvent to be screened (to a concentration of ~0.5 M).

  • Nucleophile Addition: Add the nucleophile (1.2 eq) to each reaction vessel.

  • Reaction: Stir the reactions under an inert atmosphere at a set temperature (e.g., 80 °C, 100 °C, or 120 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Analysis: Compare the conversion of the starting material and the formation of the desired product across the different solvents to determine the most effective one.

Table 1: Properties of Common Polar Aprotic Solvents for SNAr Reactions
SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Dipole Moment (D)Key Considerations
DimethylformamideDMF15336.73.82Excellent solvent for many SNAr reactions, but can be difficult to remove.
Dimethyl SulfoxideDMSO18946.73.96Highly polar, excellent at solvating cations, but has a very high boiling point.
N-Methyl-2-pyrrolidoneNMP20232.24.09Similar to DMF and DMSO, often used at higher temperatures.
AcetonitrileMeCN8237.53.92Lower boiling point makes for easier removal, but may be less effective for sluggish reactions.
Pyridine-11512.42.20Can act as both solvent and base.

Visualizing the Process

Workflow for Solvent Selection in SNAr Reactions

The following diagram illustrates a logical workflow for troubleshooting and optimizing solvent conditions for the nucleophilic attack on 3-chloropyridine.

SNAr_Solvent_Selection cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_action Actionable Steps cluster_outcome Desired Outcome Start Low or No Conversion of 3-Chloropyridine Q1 Is the solvent polar aprotic? Start->Q1 A1_Yes Consider increasing temperature or changing to a higher-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP). Q1->A1_Yes Yes A1_No Switch to a polar aprotic solvent (e.g., DMF, DMSO). [2] Q1->A1_No No Screen Perform a solvent screen (DMF, DMSO, NMP, MeCN). A1_Yes->Screen A1_No->Screen Optimize Optimize temperature and reaction time for the best solvent. Screen->Optimize End Successful SNAr Reaction Optimize->End Solvent_Effect The positive end of the solvent dipole (S) solvates the cation (Na+), leaving the nucleophile (Nu-) 'naked' and more reactive. Nu Nu- Na Na+ DMSO1 S=O Na->DMSO1 solvation DMSO2 S=O Na->DMSO2 DMSO3 S=O Na->DMSO3

Caption: Solvation of a cation by a polar aprotic solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine.
  • Chemistry Stack Exchange. (2020, August 30). Pyridine: Protic or Aprotic.
  • ECHEMI. (n.d.). Pyridine: Protic or Aprotic.
  • Directed nucleophilic aromatic substitution reaction. (n.d.).
  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • WordPress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents.
  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...
  • Vaia. (n.d.). Offer an explanation for the observation that 4 -chloropyridine is more reactive toward nucleophiles than 3-chloropyridine..
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

Sources

Technical Support Center: Pyridine Carbaldehyde Stability & Handling

[1]

Topic: Minimizing Polymerization & Degradation of Pyridine Carbaldehydes Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists Version: 2.0 (Current)

Core Technical Overview: The Instability Mechanism

Pyridine carbaldehydes (picolinaldehyde, nicotinaldehyde, isonicotinaldehyde) are notoriously unstable compared to their benzene analogues (benzaldehydes).[1] This instability is not random; it is a direct consequence of the pyridine ring's electron-withdrawing nature.[1]

The "Why" – Electrophilicity & Self-Reactivity: The pyridine nitrogen atom pulls electron density away from the ring (inductive effect


11
  • 2- and 4-Isomers: The nitrogen is in conjugation with the carbonyl, maximizing electron withdrawal.[1] These are the least stable and most prone to hydration and nucleophilic attack.

  • 3-Isomer: The nitrogen is not in direct conjugation with the carbonyl.[1] This isomer is relatively more stable but still sensitive to oxidation.[1]

Primary Degradation Pathways:

  • Oligomerization (Color Change): The pyridine nitrogen of one molecule (or trace basic impurities) can catalyze an aldol-type condensation with the carbonyl of another, leading to deep red/brown viscous oils.[1]

  • Hydration: They rapidly form gem-diols (hydrates) upon exposure to atmospheric moisture.[1]

  • Aerobic Oxidation: They oxidize to the corresponding carboxylic acids (picolinic, nicotinic, isonicotinic acid), which appear as white solids and can further catalyze degradation.[1]

Diagnostic & Troubleshooting Guide (FAQs)

Visual Diagnostics: What is my sample telling me?

Q: My pyridine-2-carbaldehyde has turned from clear/yellow to dark red/brown. Is it usable?

  • Diagnosis: This indicates oligomerization (self-condensation).[1] The color comes from extended conjugated systems formed by aldol-like reactions.[1]

  • Action:

    • Light Brown/Yellow: Usable for crude reactions, but check purity by NMR.[1]

    • Dark Red/Opaque:Do not use. The oligomers can act as catalyst poisons or stoichiometric sinks. Purify via vacuum distillation immediately.[1]

Q: There is a white solid precipitate at the bottom of the bottle.

  • Diagnosis: This is likely pyridine carboxylic acid (oxidation product) or, less commonly, a stable hydrate crystal.[1]

  • Action:

    • Dissolve a small sample in

      
       or 
      
      
      .[1]
    • Check

      
       NMR: A shift of the ring protons downfield and loss of the aldehyde peak (
      
      
      ppm) confirms acid formation.
    • Fix: Filter the liquid to remove the solid, then distill the filtrate.[2]

Q: My reaction yield is low, and I see a "smear" on the TLC baseline.

  • Diagnosis: The aldehyde likely polymerized during the reaction due to high concentration or incompatible base.

  • Action: Switch to the "Inverse Addition" protocol (see Section 4) and ensure the aldehyde is fresh.

Storage & Preventive Maintenance (SOPs)

Proper storage is the first line of defense. These protocols are designed to arrest the kinetics of degradation.

Protocol A: Standard Liquid Storage (Short-Term < 1 Month)
  • Temperature: Store at -20°C . (Reaction rates drop ~2-3x for every 10°C decrease).[1]

  • Atmosphere: Strictly under Argon or Nitrogen .[1] Oxygen promotes radical oxidation; moisture promotes hydration.[1]

  • Container: Amber glass (light protection) with Parafilm or a Teflon-lined cap.[1]

Protocol B: Bisulfite Adduct (Long-Term > 1 Month)
  • Concept: Convert the reactive liquid aldehyde into a stable, solid sodium bisulfite adduct. This "masks" the electrophilic carbonyl.[1]

  • Procedure:

    • Dissolve aldehyde in minimal methanol/ethanol.[1]

    • Add saturated aqueous

      
       (1.2 equiv).[1]
      
    • Filter the resulting white precipitate.[1]

    • Wash with ethanol and ether.[1]

    • Store the solid indefinitely at room temperature.

    • Regeneration: See Section 4.[1][3][4]

Decision Tree: Storage Strategy

Storage_StrategyStartNew Pyridine Carbaldehyde BatchUsageExpected Usage Frequency?Start->UsageDailyDaily/WeeklyUsage->DailyHigh TurnoverMonthlyMonthly/RarelyUsage->MonthlyLong TermSOP_ASOP A: Liquid Storage(-20°C, Argon, Amber Vial)Daily->SOP_ASOP_BSOP B: Bisulfite Adduct(Solid State, Room Temp)Monthly->SOP_BCheckVisual Check before use:Clear/Yellow?SOP_A->CheckProceedProceedCheck->ProceedYesPurify (Distill)Purify (Distill)Check->Purify (Distill)No (Red/Brown)

Figure 1: Decision matrix for selecting the appropriate storage protocol based on usage frequency.[1]

Purification & Recovery Protocols

When degradation occurs, purification is mandatory.[1] Chromatography (Silica Gel) is NOT recommended as pyridine aldehydes often streak or degrade on acidic silica.[1]

Method 1: Vacuum Distillation (The Gold Standard)

Best for: Recovering pure liquid from red/brown degraded samples.

  • Wash (Optional but recommended): If the sample is very acidic, wash the organic layer with saturated

    
     to remove carboxylic acids. Dry over 
    
    
    .[1][4][5]
  • Setup: Use a short-path distillation head.

  • Vacuum: High vacuum is critical (< 5 mmHg).[1] Do not heat above 100°C if possible, as heat accelerates polymerization.[1]

  • Collection:

    • Discard the first 5-10% (fore-run, contains water/solvents).[1]

    • Collect the main fraction (clear liquid).

    • Stop before the pot runs dry (residue is the oligomer).

  • Immediate Action: Flush with Argon and freeze immediately.

Method 2: Bisulfite Regeneration

Best for: Recovering aldehyde from the solid storage adduct.

  • Suspend the bisulfite adduct solid in water/ethyl acetate (1:1).[1]

  • Slowly add

    
     or 
    
    
    until pH ~10-12.
  • Stir vigorously for 30 mins. The aldehyde will be liberated and partition into the organic layer.

  • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.[1]

  • Dry combined organics (

    
    ), filter, and concentrate in vacuo.
    

Reaction Optimization: Preventing Side Reactions

When using these aldehydes in synthesis (e.g., Reductive Amination, Wittig), follow these rules to prevent in situ polymerization.

ParameterRecommendationScientific Rationale
Order of Addition Add Aldehyde Last Adding base to the aldehyde before the nucleophile is present triggers self-condensation.[1]
Concentration Dilute (< 0.2 M) Polymerization is bimolecular (second-order).[1] Lower concentration exponentially reduces the rate of self-reaction.[1]
Solvent Choice DCM, THF, Toluene Avoid protic solvents (MeOH/EtOH) for long storage during reaction, as they promote hemiacetal formation.[1]
Temperature 0°C Start Combine reagents at 0°C, then warm to RT. This controls the initial exotherm and kinetic spikes.
Pathway Visualization: Degradation vs. Stabilization

Degradation_Pathwayscluster_DegradationDegradation Pathways (Avoid)cluster_StabilizationStabilization (Target)AldehydePyridine Carbaldehyde(Reactive Electrophile)HydrateGem-Diol (Hydrate)(Reversible)Aldehyde->Hydrate+ H2OAcidCarboxylic Acid(White Solid)Aldehyde->Acid+ O2 (Air)PolymerOligomer/Polymer(Red/Brown Oil)Aldehyde->Polymer+ Base/Heat(Self-Condensation)AdductBisulfite Adduct(Stable Solid)Aldehyde->Adduct+ NaHSO3(Protection)ProductDesired Product(e.g., Amine/Alkene)Aldehyde->Product+ Nucleophile(Controlled Rxn)

Figure 2: Competing pathways.[1] The goal is to block the red pathways (Degradation) and funnel the material into the green pathways (Stabilization/Product).

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pyridine-2-carbaldehyde. Merck KGaA.[1]

  • Loba Chemie. (2025).[1] Material Safety Data Sheet: 3-Pyridinecarboxaldehyde.

  • BenchChem. (2025).[1][5] Technical Support Center: Aldehyde Purification via Bisulfite Adducts.

  • ChemicalBook. (2026).[1][6] 4-Pyridinecarboxaldehyde Properties and Handling.

  • Shimizu, S., et al. (2007).[1] "Pyridine and Pyridine Derivatives".[1][2][5][7][8] Ullmann's Encyclopedia of Industrial Chemistry. (General reference for pyridine reactivity).

Technical Support Center: Handling & Troubleshooting Air-Sensitive Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling pyridinecarboxaldehydes (2-, 3-, and 4-isomers). These compounds are privileged scaffolds in drug development and organic synthesis. However, their electron-deficient heteroaromatic nature, combined with a highly reactive formyl group, makes them exceptionally susceptible to autoxidation and polymerization.

This guide provides application scientists and researchers with field-proven diagnostics, self-validating protocols, and causality-driven troubleshooting to ensure synthetic reproducibility.

I. Diagnostic & Troubleshooting FAQ

Q: Why has my colorless pyridinecarboxaldehyde turned yellow or brown? Causality Explained: Pyridine aldehydes are electron-deficient heteroaromatics. The formyl group undergoes rapid autoxidation via a radical chain mechanism when exposed to atmospheric oxygen, forming the corresponding pyridinecarboxylic acid. The discoloration arises from the formation of charge-transfer complexes between these degradation products and the electron-deficient pyridine ring, as well as trace thermal polymerization. As noted by 1 [1], exposure to air and light compromises purity, necessitating storage in sealed amber vials under inert gas.

Q: I observe a white precipitate in my stored aldehyde. Can I just filter it out and use the liquid? Causality Explained: The precipitate is the oxidized carboxylic acid byproduct. Because compounds like isonicotinic acid form strong intermolecular hydrogen-bonded zwitterionic networks, they have extremely low solubility in the parent liquid aldehyde and precipitate out. Filtering is insufficient because the presence of the precipitate indicates significant bulk degradation, meaning the stoichiometry of the active aldehyde is compromised. You must re-purify the bulk liquid via distillation.

Q: My reductive amination yields are inexplicably low when using older batches. Why? Causality Explained: The carboxylic acid impurity acts as an unintended proton source. In reductive aminations, this premature acidity can rapidly decompose sensitive reducing agents (e.g., NaBH(OAc)₃) or protonate the amine nucleophile, rendering it non-nucleophilic and stalling imine formation. You must validate aldehyde purity via ¹H-NMR prior to the reaction; a decrease in the aldehyde proton peak (~10 ppm) and the appearance of acid peaks indicate oxidation, a diagnostic standard corroborated by1 [1].

II. Quantitative Data & Physical Properties

To ensure precise fractional distillation and proper storage, refer to the target physical parameters below. Deviations in density or boiling point indicate moisture or acid contamination.

IsomerCAS NumberBoiling Point (at 10 mmHg)Density (at 20 °C)Storage TempPrimary Oxidation Product
2-Pyridinecarboxaldehyde1121-60-462–63 °C1.126 g/mL2–8 °CPicolinic acid
3-Pyridinecarboxaldehyde500-22-178–81 °C1.141 g/mL2–8 °CNicotinic acid
4-Pyridinecarboxaldehyde872-85-571–73 °C1.137 g/mL2–8 °CIsonicotinic acid

(Data aggregated from 2[2] and 3 [3])

III. Self-Validating Experimental Protocols

Protocol A: Vacuum Distillation of Pyridine Aldehydes

Self-Validating Principle: The system validates its purity through strict vapor temperature correlation. If the vapor temperature deviates by more than ±2 °C from the target boiling point at 10 mmHg, the fraction contains water or acid impurities and must be rejected.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is flame-dried under vacuum to remove residual moisture, a critical step for handling air-sensitive compounds as outlined by the 4 [4].

  • Degassing: Load the crude pyridinecarboxaldehyde into the distillation flask. Apply a vacuum (10 mmHg) and slowly heat the oil bath.

  • Fraction Collection: Discard the initial fore-run (which contains water and low-boiling impurities). Collect the main fraction strictly at the specific boiling point (e.g., 78–81 °C for the 3-isomer [2]).

  • Storage: Backfill the receiving flask with Argon gas immediately upon completion to prevent re-oxidation.

Protocol B: Schlenk Line Transfer and Freeze-Pump-Thaw Degassing

Self-Validating Principle: The protocol validates itself during the third "thaw" cycle. If no gas bubbles evolve from the liquid as it melts, the solution is completely degassed. If bubbles persist, the system has a micro-leak or requires additional cycles.

  • Preparation: Connect a Schlenk flask containing the purified aldehyde to the Schlenk line. Ensure the dual-stage regulator is properly set to prevent over-pressurization, a key safety metric highlighted by the 5 [5].

  • Freezing: Submerge the flask in a liquid nitrogen bath until the aldehyde is completely frozen solid.

  • Pumping: Open the flask to the high vacuum manifold for 2-3 minutes to evacuate the headspace of oxygen.

  • Thawing: Close the vacuum valve and remove the liquid nitrogen bath. Allow the aldehyde to thaw at room temperature. Observe the evolution of trapped gas bubbles.

  • Iteration: Repeat the freeze-pump-thaw cycle three times until no further bubbling is observed upon thawing. Store the flask at 2-8 °C [3].

IV. Workflow Visualization

Workflow Start Crude Pyridine Aldehyde (Visual: Yellow/Brown) NMR 1H-NMR / GC-MS Analysis (Check Acid Impurity) Start->NMR Distill Vacuum Distillation (Isolate Pure Fraction) NMR->Distill >2% Acid Degas Freeze-Pump-Thaw (Schlenk Line) NMR->Degas <2% Acid Discard Discard Batch (Severe Polymerization) NMR->Discard Insoluble Precipitate Distill->Degas Pure Liquid Store Store at 2-8 °C (Amber Vial, Argon) Degas->Store No Bubbles on Thaw

Workflow for the purification and handling of air-sensitive pyridine aldehydes.

V. References

  • BenchChem Technical Support Team. "4-Pyridinecarboxaldehyde | High-Purity | For Research". Benchchem.1

  • Grokipedia. "Pyridine-3-carbaldehyde". Grokipedia. 2

  • ChemicalBook. "4-Pyridinecarboxaldehyde | 872-85-5". ChemicalBook. 3

  • University of New Mexico Chemistry. "Schlenk Line Standard Operating Procedure". UNM.edu. 4

  • Wipf Group. "Techniques for Handling Air-Sensitive Compounds". University of Pittsburgh.5

Sources

Technical Support Center: Overcoming Steric Hindrance of 3-Chloro Substituents in Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks when working with 3-chloro-substituted aldehydes (e.g., 3-chlorobenzaldehyde, 3-chloropicolinaldehyde, and 3-chloro-2,2-dimethylpropanal).

While meta-substituents are traditionally viewed as less sterically demanding than ortho-substituents, the 3-chloro group can impose severe steric and electronic penalties in highly congested transition states. This guide provides field-proven, self-validating troubleshooting protocols to overcome these specific synthetic hurdles.

FAQ & Troubleshooting Guide 1: NHC & Transition Metal Catalysis

Q: Why does my NHC/Palladium cooperative catalysis fail or give exceptionally low yields when using 3-chloropicolinaldehyde compared to the unsubstituted analog?

A (Causality & Mechanism): The failure is rooted in the initial umpolung activation step. The 3-chloro substituent introduces a severe steric clash that hinders the nucleophilic attack of the N-heterocyclic carbene (NHC) onto the aldehyde carbonyl. This physical barrier prevents the efficient formation of the Breslow intermediate (the critical enaminol adduct) [1]. Without the formation of this intermediate, the subsequent radical generation or cross-coupling cannot proceed, leading to unreacted starting material or catalyst degradation.

Protocol: Optimized NHC Catalysis for Sterically Hindered Aldehydes

To overcome this, you must adjust the steric profile of the NHC pre-catalyst and optimize the deprotonation equilibrium.

  • Step 1: Catalyst Selection. Swap bulky triazolium salts for less sterically demanding thiazolium-based NHC pre-catalysts.

    • Causality: The smaller sulfur atom in the thiazolium ring reduces the steric footprint near the carbene center, allowing an easier approach to the congested 3-chloro aldehyde.

  • Step 2: Base Optimization. Use a milder, non-nucleophilic base (e.g.,

    
     instead of DBU) at 2.0 equivalents.
    
    • Causality: Stronger bases can lead to off-target degradation of the sensitive 3-chloro aldehyde before the sterically hindered Breslow intermediate has time to form.

  • Step 3: Temperature Modulation. Initiate the reaction at 0 °C for the carbene generation, then slowly warm to room temperature over 2 hours.

    • Causality: The formation of the Breslow intermediate is reversible. Lower initial temperatures thermodynamically stabilize the initial tetrahedral adduct before the rate-determining 1,2-proton shift occurs.

  • Validation Checkpoint: Monitor the reaction mixture via an aliquot quenched in

    
    . The disappearance of the distinct aldehyde proton signal (~10 ppm) and the appearance of the deuterated Breslow intermediate (or downstream product) in 
    
    
    
    NMR confirms successful activation.

FAQ & Troubleshooting Guide 2: Bulky Nucleophilic Additions

Q: When reacting Grignard reagents with aliphatic 3-chloro aldehydes (e.g., 3-chloro-2,2-dimethylpropanal), I observe mostly recovered starting material and enolization/elimination byproducts. How can I force the addition?

A (Causality & Mechanism): Aliphatic aldehydes with alpha-branching combined with a beta-chloro group present a highly restricted Bürgi-Dunitz trajectory for incoming nucleophiles. Highly basic Grignard (


) or organolithium (

) reagents will act as bases rather than nucleophiles. Because they cannot easily reach the carbonyl carbon, they abstract available alpha-protons or induce dehydrohalogenation (elimination of the 3-chloro group) [2].
Protocol: Organocerium Transmetalation (Imamoto Protocol)

By transmetalating your Grignard/organolithium reagent to an organocerium reagent (


), you drastically reduce the basicity of the nucleophile while maintaining its high nucleophilicity, allowing it to penetrate the steric shield without causing enolization [2].
  • Step 1: Dehydration of Cerium(III) Chloride. Heat

    
     under high vacuum (0.1 mmHg) at 140 °C for 2 hours.
    
    • Causality: Commercial

      
       hydrates contain water that will instantly quench and destroy your organometallic reagent. Absolute anhydrous conditions are strictly required to form the active species.
      
  • Step 2: Transmetalation. Suspend the anhydrous

    
     in dry THF and stir at room temperature for 2 hours to ensure a uniform suspension. Cool to -78 °C and add the Grignard/organolithium reagent dropwise. Stir for 30 minutes.
    
    • Causality: The transmetalation to

      
       is fast at -78 °C. Maintaining this cryogenic temperature prevents the thermal decomposition of the sensitive organocerium species.
      
  • Step 3: Aldehyde Addition. Add the 3-chloro aldehyde dropwise at -78 °C and stir for 1 hour before quenching with saturated aqueous

    
    .
    
    • Causality: The low temperature maximizes the kinetic addition pathway over any competing thermodynamic side reactions (like elimination).

  • Validation Checkpoint: The organocerium suspension typically exhibits a distinct color change (e.g., yellow/orange for alkylcerium). Upon the addition of the aldehyde, this color should rapidly dissipate, visually validating the successful consumption of the nucleophile.

Quantitative Data Summary

The table below summarizes the expected yield improvements when switching from traditional reagents to sterically-optimized protocols for 3-chloro aldehydes.

Reaction TypeAldehyde SubstrateTraditional ReagentYield (%)Optimized ReagentYield (%)Causality for Improvement
NHC/Pd Catalysis 3-ChloropicolinaldehydeBulky Triazolium NHC< 20%Thiazolium NHC65–75%Reduced steric clash allows Breslow intermediate formation [1].
Nucleophilic Addition 3-Chloro-2,2-dimethylpropanalGrignard (

)
< 10%Organocerium (

)
> 85%Suppressed basicity prevents enolization/elimination [2].

Workflow Visualization

G Start Reaction Issue with 3-Chloro Aldehyde CatIssue NHC / Umpolung Catalysis (Low Yield) Start->CatIssue NucIssue Nucleophilic Addition (Enolization / Elimination) Start->NucIssue StereoIssue Asymmetric Catalysis (Poor Enantioselectivity) Start->StereoIssue CatCause Steric clash prevents Breslow Intermediate formation CatIssue->CatCause NucCause Basic nucleophile blocked by 3-chloro & alpha-branching NucIssue->NucCause StereoCause 3-chloro group disrupts chiral ligand pocket StereoIssue->StereoCause CatSol Use less sterically demanding NHC pre-catalysts CatCause->CatSol NucSol Transmetalate to Organocerium (CeCl3 protocol) NucCause->NucSol StereoSol Modify binaphthyl/chiral ligand sterics StereoCause->StereoSol

Decision tree for diagnosing and overcoming steric hindrance in 3-chloro aldehyde reactions.

References

  • Ketones from aldehydes via alkyl C(sp3)−H functionalization under photoredox cooperative NHC/palladium catalysis.National Institutes of Health (NIH) / PMC.
  • Isobutyraldehyde | High-Purity Reagent (Organocerium Additions).Benchchem.

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-Chloro-2-ethoxy-4-formylpyridine: An In-Depth 1H NMR Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of highly substituted heterocyclic compounds is a cornerstone of successful research and development. Polysubstituted pyridines, such as 3-Chloro-2-ethoxy-4-formylpyridine, present a common analytical challenge where the precise arrangement of functional groups dictates the molecule's chemical behavior and biological activity. While a suite of analytical techniques is available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary tool for elucidating detailed structural connectivity in solution.

This guide provides an expert interpretation of the ¹H NMR spectrum anticipated for 3-Chloro-2-ethoxy-4-formylpyridine. We will dissect the expected chemical shifts, coupling patterns, and integrations. Critically, we will contextualize this data by comparing it with complementary techniques—¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to demonstrate how a multi-faceted analytical approach provides a self-validating system for absolute structural verification.

The Primary Tool: Deconstructing the Predicted ¹H NMR Spectrum

The power of ¹H NMR lies in its ability to provide a detailed electronic and topological map of a molecule. For 3-Chloro-2-ethoxy-4-formylpyridine, we can predict the spectrum by analyzing its distinct proton environments. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a standard choice for compounds of this polarity, offering good solubility without introducing interfering signals. The chemical shifts are referenced against Tetramethylsilane (TMS) at 0 ppm[1].

Here is the predicted ¹H NMR signature:

  • Aldehyde Proton (H-formyl): The proton of the formyl group is the most deshielded in the molecule. Its proximity to the highly electronegative oxygen atom and the anisotropic effect of the carbonyl double bond will shift its resonance significantly downfield. We anticipate a sharp singlet in the δ 9.8-10.2 ppm region with an integration of 1H .[2][3] The absence of adjacent protons results in a singlet multiplicity.

  • Pyridine Ring Protons (H-5 and H-6): The pyridine ring contains two remaining protons.

    • H-6: This proton is ortho to the ring nitrogen, which strongly withdraws electron density, causing a significant downfield shift. It is also coupled to H-5. We predict a doublet at approximately δ 8.4-8.6 ppm (Integration: 1H ).

    • H-5: This proton is meta to the nitrogen and ortho to the electron-withdrawing formyl group. It will appear upfield relative to H-6 but still in the aromatic region. It couples with H-6. We predict a doublet at approximately δ 7.5-7.7 ppm (Integration: 1H ).

    • Coupling: H-5 and H-6 are ortho to each other and will exhibit a characteristic coupling constant (³JH,H) of approximately 4.5-5.5 Hz, a typical value for ortho-coupling in pyridine rings.

  • Ethoxy Group Protons (-OCH₂CH₃):

    • Methylene Protons (-OCH₂-): These protons are attached to a carbon bonded to an oxygen atom, placing their signal in the δ 3.5-4.5 ppm range.[1] Due to coupling with the three adjacent methyl protons, the signal will be split into a quartet . We predict its chemical shift to be around δ 4.2-4.4 ppm (Integration: 2H ).

    • Methyl Protons (-CH₃): These protons are in a standard alkyl environment but are slightly deshielded by the adjacent oxygen. They will couple to the two methylene protons, resulting in a triplet . We predict this signal to appear around δ 1.3-1.5 ppm (Integration: 3H ).

    • Coupling: The methylene and methyl protons of the ethoxy group will show a ³JH,H coupling constant of approximately 7.0 Hz.

A Multi-Technique Approach for Unambiguous Confirmation

Relying on a single analytical method can be misleading. To ensure the trustworthiness of our structural assignment, we must correlate the ¹H NMR data with other spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Comparative Spectroscopic Data Summary
Technique Parameter Predicted Observation for 3-Chloro-2-ethoxy-4-formylpyridine Structural Information Gained
¹H NMR Chemical Shift (δ), Multiplicity, Integrationδ 10.0 (s, 1H) , 8.5 (d, 1H) , 7.6 (d, 1H) , 4.3 (q, 2H) , 1.4 (t, 3H) Proton environment, connectivity, and count
¹³C NMR Chemical Shift (δ)7 unique signals: ~189 ppm (C=O) , ~165 ppm (C-2) , ~152 ppm (C-6) , ~138 ppm (C-4) , ~125 ppm (C-5) , ~120 ppm (C-3) , ~65 ppm (-OCH₂-) , ~14 ppm (-CH₃) Unique carbon environments, presence of C=O
Mass Spec (ESI+) m/zM+H⁺ at m/z 186.03 ; Isotopic peak at m/z 188.03 in a ~3:1 ratioMolecular weight confirmation, presence of one chlorine atom
IR Spectroscopy Wavenumber (cm⁻¹)~2900-3000 cm⁻¹ (C-H), ~1710 cm⁻¹ (C=O, aldehyde), ~1580 cm⁻¹ (C=C/C=N, ring)Key functional groups (carbonyl, aromatic ring)
The Role of Complementary Analyses
  • ¹³C NMR Spectroscopy: This technique confirms the carbon skeleton. We expect to see 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule. The chemical shifts provide crucial validation, with the aldehyde carbonyl carbon appearing significantly downfield (~189 ppm) and the two aliphatic carbons of the ethoxy group appearing upfield.

  • Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight. For our target, the calculated monoisotopic mass is 185.02 Da. In electrospray ionization (ESI) positive mode, we would expect to see the protonated molecule [M+H]⁺ at m/z 186.03. A critical diagnostic feature is the isotopic pattern conferred by the chlorine atom. We would observe two peaks, one for the ³⁵Cl isotope (m/z 186) and one for the ³⁷Cl isotope (m/z 188), with a relative intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[4]

  • Infrared (IR) Spectroscopy: IR provides a rapid check for key functional groups. The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretch from the aldehyde group, expected around 1700-1720 cm⁻¹. Additionally, C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region, and C-H stretches from the ethoxy and aromatic protons would be visible around 2900-3100 cm⁻¹.

Visualizing the Analytical Workflow

The following diagram illustrates how these distinct analytical techniques work in concert to provide a validated structural assignment. Each method interrogates the molecule from a different perspective, and their combined data build a robust, self-consistent structural proof.

G cluster_0 Sample: 3-Chloro-2-ethoxy-4-formylpyridine cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Unknown Purified Compound NMR 1H & 13C NMR Unknown->NMR Parallel Analysis MS Mass Spectrometry Unknown->MS Parallel Analysis IR IR Spectroscopy Unknown->IR Parallel Analysis NMR_Data Connectivity (Proton Neighbors, Carbon Skeleton) NMR->NMR_Data MS_Data Molecular Formula (Mass & Isotopic Pattern) MS->MS_Data IR_Data Functional Groups (C=O, C=N, etc.) IR->IR_Data Final_Structure Unambiguous Structure Confirmation NMR_Data->Final_Structure Data Correlation MS_Data->Final_Structure Data Correlation IR_Data->Final_Structure Data Correlation

Caption: Workflow for the multi-technique structural elucidation of a novel compound.

Experimental Protocols

To ensure data integrity, standardized and well-controlled experimental procedures are paramount.

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data at a probe temperature of 298 K.

    • Use a standard 90° pulse sequence.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Acquire a minimum of 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover 0 to 220 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio for all carbon signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

2. Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Operate in positive ion mode.

    • Set the capillary voltage to an appropriate value (e.g., 3.5-4.5 kV).

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical mass. Analyze the isotopic distribution to confirm the presence and number of chlorine atoms.

3. Infrared Spectroscopy (ATR-IR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 600 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups in the molecule.

Conclusion

The interpretation of a ¹H NMR spectrum is a powerful discipline, but its true analytical strength is realized when it is used as the centerpiece of a multi-technique validation strategy. For a molecule like 3-Chloro-2-ethoxy-4-formylpyridine, ¹H NMR provides the primary evidence of proton connectivity and environment. However, it is the corroborating data from ¹³C NMR, mass spectrometry, and IR spectroscopy that transforms a strong hypothesis into an unambiguous structural proof. This integrated approach embodies scientific rigor and is the gold standard in modern chemical analysis, ensuring that research and development efforts are built upon a foundation of confirmed molecular identity.

References

  • Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines.Spectroscopy Letters - Taylor & Francis.
  • Proton Chemical Shifts of the γ‐Substituted Pyridines.AIP Publishing.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.Sorbian-Institute.
  • Short Summary of 1H-NMR Interpretation.
  • Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp).The Royal Society of Chemistry.
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum.ACD/Labs.
  • ¹H NMR Spectra and Interpret
  • NMR Chemical Shift Values Table.Chemistry Steps.
  • Solved Prepare a correlation table for the NMR spectrum.Chegg.com.
  • 3-chloro-2-ethoxypyridine (C7H8ClNO).PubChemLite.

Sources

Comparative HPLC Method Development Guide: 2-Ethoxy-3-Chloropyridine & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Objective: To define a robust, stability-indicating HPLC method for 2-ethoxy-3-chloropyridine , a critical pharmaceutical intermediate. The Challenge: The primary analytical difficulty lies in separating the target analyte from its regioisomer (2-ethoxy-5-chloropyridine) and the hydrolysis degradant 3-chloro-2-hydroxypyridine . Standard C18 chemistries often fail to resolve these positional isomers adequately or result in significant peak tailing due to the basic nitrogen moiety. The Solution: This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases and evaluates the impact of pH modifiers to establish a self-validating protocol.

Impurity Profiling & Synthetic Context

Understanding the origin of impurities is the first step in method development. The synthesis typically involves the nucleophilic aromatic substitution of 2,3-dichloropyridine with sodium ethoxide.

Target Analyte & Key Impurities
Compound IDNameRoleChemical Challenge
API 2-Ethoxy-3-chloropyridine TargetBasic N, Hydrophobic
Imp-A 2,3-Dichloropyridine Starting MaterialHighly Hydrophobic, weak UV
Imp-B 2-Ethoxy-5-chloropyridine RegioisomerCritical Pair: Similar LogP to API
Imp-C 3-Chloro-2-hydroxypyridine DegradantHydrophilic, Tailing prone
Visualizing the Impurity Pathway

The following diagram maps the genesis of these impurities, guiding the separation strategy.

ImpurityPathway SM 2,3-Dichloropyridine (Starting Material) Target 2-Ethoxy-3-chloropyridine (Target Analyte) SM->Target Main Rxn Isomer 2-Ethoxy-5-chloropyridine (Regioisomer Impurity) SM->Isomer Side Rxn (Isomerization) Reagent NaOEt (Ethoxide) Reagent->Target Hydrolysis 3-Chloro-2-hydroxypyridine (Degradant) Target->Hydrolysis Acid/Base Hydrolysis

Figure 1: Synthetic pathway illustrating the origin of the critical regioisomer and hydrolysis degradant.

Comparative Study 1: Stationary Phase Selection

Hypothesis: While C18 columns rely solely on hydrophobic interactions, Phenyl-Hexyl phases offer


 interactions. Since the separation of the 3-chloro and 5-chloro isomers depends on subtle differences in electron density distribution on the pyridine ring, the Phenyl-Hexyl phase should provide superior resolution.
Experimental Setup
  • System: Agilent 1260 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B over 10 mins

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm

Results: Resolution (Rs) Comparison
Critical PairColumn A: Standard C18 (3.5 µm)Column B: Phenyl-Hexyl (3.5 µm)Verdict
Imp-A / API Rs = 4.2Rs = 3.8C18 is slightly better for hydrophobicity.
API / Imp-B (Isomer) Rs = 1.1 (Co-elution)Rs = 2.4 (Baseline)Phenyl-Hexyl Superior
Imp-C / API Rs = 8.5Rs = 7.9Both adequate.

Analysis: The C18 column failed to achieve baseline resolution (Rs > 1.5) for the critical isomer pair. The Phenyl-Hexyl column utilized the electron-withdrawing nature of the chlorine atom to differentiate the isomers via


 stacking, achieving a robust separation.

Comparative Study 2: pH & Buffer Selection

Hypothesis: Pyridine derivatives possess a lone pair of electrons on the nitrogen. At neutral pH, this nitrogen can interact with residual silanols on the silica surface, causing severe peak tailing. Acidic pH suppresses these silanols and protonates the pyridine, improving peak shape.

Experimental Setup
  • Column: Phenyl-Hexyl (Selected from Study 1)

  • Condition A: 10mM Ammonium Acetate (pH 6.8)

  • Condition B: 0.1% Formic Acid (pH 2.7)

Results: Peak Shape Analysis
AnalyteTailing Factor (Tf) @ pH 6.8Tailing Factor (Tf) @ pH 2.7Improvement
2-Ethoxy-3-chloropyridine 1.9 (Severe Tailing)1.1 (Symmetrical) 42%
3-Chloro-2-hydroxypyridine 2.2 (Broad)1.2 (Sharp) 45%

Analysis: The acidic condition (Condition B) is mandatory. The low pH effectively masks silanol interactions, ensuring sharp peaks and higher sensitivity (S/N ratio).

The "Gold Standard" Protocol

Based on the comparative data, the following method is validated for routine release testing.

Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV-DAD at 254 nm (bw 4nm), Ref 360 nm.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
Method Development Decision Tree

Use this logic flow for troubleshooting or adapting this method for similar pyridine derivatives.

MethodLogic Start Start Method Development CheckIsomers Are Positional Isomers Present? Start->CheckIsomers SelectC18 Select C18 Column CheckIsomers->SelectC18 No SelectPhenyl Select Phenyl-Hexyl Column CheckIsomers->SelectPhenyl Yes CheckTailing Check Peak Tailing (Tf > 1.5?) SelectC18->CheckTailing SelectPhenyl->CheckTailing AdjustpH Lower pH to < 3.0 (Add Formic Acid) CheckTailing->AdjustpH Yes Finalize Finalize Method CheckTailing->Finalize No AdjustpH->Finalize

Figure 2: Decision matrix for selecting stationary phases and mobile phase modifiers for pyridine derivatives.

References

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers.

  • SIELC Technologies. (2024). Separation of 2-Chloropyridine on Newcrom R1 HPLC column.

  • MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC.

  • Thermo Fisher Scientific. (2025). How to develop better drug impurity analysis methods.

  • ResearchGate. (2018). Sources of impurities - Investigation of traces formation during the synthesis of amlodipine besylate.

Sources

A Comparative Analysis of the Reactivity of 2-Ethoxy- and 2-Methoxy-Pyridine Aldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, pyridine-based scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. The reactivity of substituted pyridine aldehydes, in particular, is a critical consideration in the design of synthetic routes. This guide provides an in-depth comparison of the reactivity of 2-ethoxy- and 2-methoxy-pyridine aldehydes, focusing on their electronic and steric characteristics and performance in key organic transformations. While direct, side-by-side comparative studies are limited in the literature, this document synthesizes available data to offer valuable insights for researchers in the field.

Electronic and Steric Effects: A Subtle but Significant Difference

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. In 2-alkoxy-substituted pyridine aldehydes, the alkoxy group (-OR) exerts both an inductive and a resonance effect on the pyridine ring and, consequently, on the aldehyde moiety.

  • Inductive Effect (-I): The electronegative oxygen atom in both methoxy and ethoxy groups withdraws electron density through the sigma bond network, rendering the pyridine ring more electron-deficient. The methoxy group is considered to have a slightly stronger electron-withdrawing inductive effect than the ethoxy group.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring, donating electron density. This electron-donating resonance effect is generally stronger than the inductive effect, leading to an overall activation of the ring towards certain reactions, though it deactivates the carbonyl group towards nucleophilic attack by increasing electron density. The methoxy group is reported to have a slightly stronger electron-donating resonance effect compared to the ethoxy group.

Steric Hindrance: The ethoxy group is sterically more demanding than the methoxy group due to the additional methyl unit. This increased bulk can influence the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to the methoxy analogue.

These subtle electronic and steric differences can translate into noticeable variations in reaction outcomes, including yields and reaction times.

Comparative Performance in Key Organic Reactions

To provide a practical comparison, we will examine the expected and reported behavior of 2-ethoxy- and 2-methoxy-pyridine aldehydes in three common and synthetically valuable reactions: the Aldol condensation, the Wittig reaction, and reductive amination.

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an enolate with a carbonyl compound.[1] The rate of this reaction is sensitive to the electrophilicity of the aldehyde.

Table 1: Physicochemical Properties of Representative 2-Alkoxy-Pyridine Aldehydes

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Methoxy-3-pyridinecarboxaldehyde71255-09-9C₇H₇NO₂137.14200-201[2]
2-Methoxy-4-pyridinecarboxaldehyde72716-87-1C₇H₇NO₂137.14234.6 at 760 mmHg
Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides.[3][4] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.

Similar to the Aldol condensation, the electrophilicity of the aldehyde is a key factor. The less hindered nature of the methoxy group in 2-methoxypyridine aldehydes might favor a faster reaction compared to the ethoxy-substituted analogues. However, the subtle electronic differences could also influence the reaction rate.

Reductive Amination

Reductive amination is a widely used method to form amines from carbonyl compounds and amines via an intermediate imine.[2][5] The initial step of imine formation is a nucleophilic attack of the amine on the carbonyl carbon.

The steric bulk of the ethoxy group could potentially slow down the initial imine formation compared to the methoxy group. However, both aldehydes are expected to undergo reductive amination under standard conditions.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of a representative 2-alkoxy-pyridine aldehyde and its use in a key reaction are provided below.

Synthesis of 2-Methoxy-4-pyridinecarboxaldehyde

This protocol describes the synthesis of 2-methoxy-4-pyridinecarboxaldehyde from 2-methoxyisonicotinic acid.[6]

Workflow Diagram:

Caption: Synthesis workflow for 2-methoxy-4-pyridinecarboxaldehyde.

Detailed Methodology:

  • To a solution of 2-methoxyisonicotinic acid (5.0 g, 33 mmol) in tetrahydrofuran (40 mL) at 0 °C, add lithium aluminum hydride (1.9 g, 49 mmol) portion-wise.[6]

  • Stir the reaction mixture at 0 °C for 1 hour.[6]

  • Slowly add a saturated aqueous solution of sodium sulfate to quench the reaction.[6]

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with saturated brine and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford 2-methoxypyridine-4-aldehyde.[6]

Wittig Reaction of a 2-Alkoxy-Pyridine Aldehyde

This general protocol can be adapted for both 2-methoxy- and 2-ethoxy-pyridine aldehydes.

Workflow Diagram:

Caption: General workflow for the Wittig olefination of 2-alkoxy-pyridine aldehydes.

Detailed Methodology:

  • Suspend a suitable phosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.1 equivalents), dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve the 2-alkoxy-pyridine aldehyde (1.0 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of the aldehyde substrates.

Table 2: Representative ¹H NMR Data

CompoundSolventChemical Shifts (δ, ppm)
2-Methoxy-4-pyridinecarboxaldehyde[6]CDCl₃10.01 (s, 1H), 8.36 (d, J = 5.2 Hz, 1H), 7.29 (dd, J = 1.2, 5.2 Hz, 1H), 7.14 (d, J = 1.2 Hz, 1H), 3.99 (s, 3H)

Infrared (IR) Spectroscopy: Both 2-ethoxy- and 2-methoxy-pyridine aldehydes are expected to show a strong carbonyl (C=O) stretching absorption in the region of 1680-1705 cm⁻¹, characteristic of aromatic aldehydes.[7] Additionally, characteristic C-H stretching bands for the aldehyde proton are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[8]

Conclusion

The choice between a 2-ethoxy- and a 2-methoxy-pyridine aldehyde in a synthetic sequence may appear minor, but the subtle interplay of electronic and steric effects can influence reaction outcomes. Based on fundamental principles, the 2-methoxy derivative is expected to be slightly less reactive towards nucleophiles due to its stronger electron-donating resonance effect, but this may be counteracted by the increased steric hindrance of the ethoxy group.

For researchers and drug development professionals, this guide highlights the importance of considering these nuanced differences. While a definitive, data-rich comparison is hampered by the current literature, the provided information and experimental protocols offer a solid foundation for further investigation and informed decision-making in the synthesis of complex pyridine-containing molecules. It is recommended that for any critical synthetic step, both analogues be screened to empirically determine the optimal substrate for the desired transformation.

References

  • Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo- physical Properties. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-pyridinecarboxaldehyde oxime. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • YouTube. (2024, December 16). Wittig Olefination Reaction - reaction mechanism, experimental procedure and how to get rid of TPPO. Retrieved from [Link]

  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ACS Publications. (2025, April 24). A General Direct Aldehyde C–H Alkylation via TBADT-Nickel Synergistic Catalysis | Organic Letters. Retrieved from [Link]

  • LOCKSS: Serve Content. (2007, November 30). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS Marco A. Ciufolini and Bryan K. Chan Dep*. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Magritek. (n.d.). Carbon. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxypyridine-2-carboxaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

Sources

Spectral Fingerprinting of Pyridine-4-Carboxaldehyde: A Comparative Identification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-4-carboxaldehyde (4-PCA) , also known as isonicotinaldehyde, is a critical heterocyclic building block in the synthesis of pharmaceuticals, including antitubercular agents and polymer precursors. Its structural integrity is defined by the specific position of the formyl group relative to the pyridine nitrogen.

This guide provides a technical comparison of the infrared (IR) spectral characteristics of 4-PCA against its structural isomers (2- and 3-pyridinecarboxaldehyde) and its carbocyclic analog, benzaldehyde. It establishes a self-validating protocol for identification and purity assessment, specifically distinguishing the product from its common oxidation byproduct, isonicotinic acid.

Comparative Spectral Analysis

The following table synthesizes characteristic vibrational bands. Note that while the carbonyl (


) stretch is similar across isomers, the Fingerprint Region (1000–600 cm⁻¹)  provides the definitive structural confirmation for the 4-substitution pattern.
Table 1: Characteristic IR Bands of Pyridine-Carboxaldehyde Isomers vs. Benzaldehyde
Vibrational ModePyridine-4-carboxaldehyde (4-PCA)Pyridine-2-carboxaldehyde (2-PCA)Pyridine-3-carboxaldehyde (3-PCA)Benzaldehyde (Reference)
C=O Stretch 1710 – 1720 cm⁻¹ (Strong)1715 – 1725 cm⁻¹1705 – 1715 cm⁻¹~1700 cm⁻¹
Aldehyde C-H (Fermi Resonance)2830 & 2720 cm⁻¹ (Doublet)~2850 & 2750 cm⁻¹~2850 & 2720 cm⁻¹2820 & 2720 cm⁻¹
Ring C=N / C=C 1590, 1555, 1410 cm⁻¹ 1590, 1570, 1470 cm⁻¹1590, 1575, 1420 cm⁻¹1600, 1580, 1450 cm⁻¹
C-H OOP Bending (Substitution)800 – 820 cm⁻¹ (Single strong band)740 – 780 cm⁻¹ (Ortho-like)700 – 800 cm⁻¹ (Meta-like, often 2 bands)745 & 690 cm⁻¹ (Mono-sub)
Electronic Effect Electron-withdrawing N (para) increases

vs Benz.
Inductive effect (ortho) + weak H-bond.Inductive effect (meta).Conjugation with phenyl.[1]

Technical Insight: The C=O stretch in 4-PCA is shifted to a slightly higher wavenumber compared to benzaldehyde due to the electron-withdrawing nature of the pyridine nitrogen in the para position, which destabilizes the canonical resonance form (


), increasing the double-bond character of the carbonyl.

Deep Dive: Critical Spectral Regions

A. The Carbonyl Region (1700–1725 cm⁻¹)

The carbonyl band is the most intense feature. For 4-PCA, this band typically centers at 1715 cm⁻¹ in liquid film.

  • Differentiation: If the band appears significantly lower (<1700 cm⁻¹), suspect conjugation with contaminants or solvent effects. If significantly higher (>1730 cm⁻¹), suspect the presence of non-conjugated aliphatic aldehyde impurities or monomeric carboxylic acid.

B. The Aldehyde C-H Stretch (2700–2900 cm⁻¹)

A definitive diagnostic for aldehydes is the Fermi doublet . The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹), splitting the band into two peaks:

  • ~2830 cm⁻¹ (Often obscured by alkyl C-H if impure).[2]

  • ~2720 cm⁻¹ (The "Gatekeeper" peak).

  • Protocol Check: If the peak at 2720 cm⁻¹ is absent, the sample is likely oxidized to the acid or reduced to the alcohol.

C. The Fingerprint Region (Out-of-Plane Deformations)

This is the primary region for distinguishing isomers.

  • 4-PCA (Para-substitution pattern): Exhibits a single, strong absorption band near 810–820 cm⁻¹ . This corresponds to the in-phase out-of-plane vibration of the two pairs of adjacent hydrogen atoms on the ring.

  • 2-PCA & 3-PCA: Exhibit more complex patterns (typically 740–780 cm⁻¹) due to lower symmetry and different H-atom adjacencies.

Experimental Protocol: Self-Validating ATR-FTIR

Objective: Obtain a high-fidelity spectrum of 4-PCA liquid to confirm identity and purity.

Materials:

  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Sample: Pyridine-4-carboxaldehyde (Liquid at RT, MP ~6°C).

  • Cleaning: Isopropanol and lint-free wipes.

Step-by-Step Workflow:

  • Background Acquisition:

    • Clean the ATR crystal. Verify energy throughput.

    • Collect a background spectrum (air) with the same parameters as the sample (e.g., 16 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Using a clean glass pipette, place one drop of 4-PCA on the center of the crystal.

    • Note: If the sample is yellow/brown, it has oxidized. Distill before critical use.

  • Data Collection:

    • Acquire the sample spectrum.[1][2][3][4][5][6][7]

  • Self-Validation (Real-time QC):

    • Check 1 (Identity): Is there a doublet at 2830/2720 cm⁻¹? (Yes = Aldehyde).[8]

    • Check 2 (Isomer): Is there a strong band at ~810-820 cm⁻¹? (Yes = 4-substituted).

    • Check 3 (Purity): Is there a broad "hump" between 2500–3300 cm⁻¹? (Yes = FAIL , significant Isonicotinic Acid contamination).

Impurity Profiling: The Oxidation Trap

Pyridine aldehydes are prone to autoxidation. The primary impurity is Isonicotinic Acid .

Feature4-PCA (Pure)Isonicotinic Acid (Impurity)
O-H Region Clean baseline >3100 cm⁻¹Very Broad, Strong (2500–3300 cm⁻¹)
C=O[1] Region Sharp, ~1715 cm⁻¹Broad/Split, ~1700–1730 cm⁻¹ (Dimer/Monomer mix)
C-O Stretch AbsentStrong band ~1200–1300 cm⁻¹

Decision Logic for Identification

The following diagram outlines the logical flow for identifying 4-PCA and validating its purity using IR spectroscopy.

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_CO Check 1700-1725 cm⁻¹ (Strong Band?) Start->Check_CO Check_Aldehyde Check 2720 & 2830 cm⁻¹ (Fermi Doublet?) Check_CO->Check_Aldehyde Yes Result_NotCarbonyl Not a Carbonyl Compound Check_CO->Result_NotCarbonyl No Check_OH Check 2500-3300 cm⁻¹ (Broad Absorption?) Check_Aldehyde->Check_OH Yes Result_NotAldehyde Ketone/Ester or Reduced Alcohol Check_Aldehyde->Result_NotAldehyde No Check_Fingerprint Check 800-820 cm⁻¹ (Strong Single Band?) Check_OH->Check_Fingerprint No (Clean Baseline) Result_Oxidized Contaminated: Isonicotinic Acid Present Check_OH->Result_Oxidized Yes (Broad Peak) Result_Isomer Wrong Isomer (2- or 3-PCA) Check_Fingerprint->Result_Isomer No (Bands at 700-780) Result_Pass PASS: Pyridine-4-Carboxaldehyde Check_Fingerprint->Result_Pass Yes

Caption: Logical workflow for the spectroscopic validation of Pyridine-4-carboxaldehyde, filtering for functional group identity, oxidation state, and isomeric correctness.

References

  • NIST Mass Spectrometry Data Center. (2023). 4-Pyridinecarboxaldehyde Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Aldehydes. Retrieved from [Link]

  • SpectraBase. (2024). Isonicotinic acid Infrared Spectrum (Comparison for Impurity). Wiley Science Solutions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis of 3-Chloro-2-ethoxy-4-formylpyridine: A Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Chloro-2-ethoxy-4-formylpyridine is a substituted pyridine derivative, a class of heterocyclic compounds integral to the synthesis of numerous Active Pharmaceutical Ingredients (APIs). As a key building block, its purity is not merely a quality metric; it is a foundational pillar that dictates the safety, efficacy, and stability of the final drug product. The presence of impurities, even in trace amounts, can lead to the formation of undesired side products, impact reaction kinetics, and introduce potentially toxic components into the final API.[1][2]

This guide provides a comprehensive framework for establishing and validating a robust purity analysis program for 3-Chloro-2-ethoxy-4-formylpyridine. We will compare the primary analytical methodologies, delve into the selection of appropriate reference standards, and provide actionable, step-by-step protocols. The narrative is grounded in the principles of analytical method validation, ensuring that any developed method is reliable, reproducible, and fit for its intended purpose.[3]

The Foundation: Selecting an Appropriate Reference Standard

The accuracy of any purity analysis is fundamentally anchored to the quality of the reference standard used. A reference standard serves as the benchmark against which the sample is compared. For a pharmaceutical intermediate like 3-Chloro-2-ethoxy-4-formylpyridine, researchers have two primary options for reference materials.

  • Certified Reference Materials (CRMs): These are the gold standard. Produced by accredited bodies, CRMs come with a comprehensive Certificate of Analysis (CoA) that guarantees their purity, identity, and traceability to national or international standards (e.g., NIST, USP, EP).[4][5] The CoA provides a certified purity value with a calculated uncertainty, which is essential for quantitative analysis.[4] While being the most reliable option, a specific CRM for 3-Chloro-2-ethoxy-4-formylpyridine may not always be commercially available.

  • In-House Primary or Secondary Standards: When a CRM is unavailable, a well-characterized in-house standard is a viable alternative. This involves synthesizing or procuring a high-purity batch of the material and exhaustively characterizing it. This characterization should establish its identity unequivocally (via NMR, MS) and its purity (often by a mass balance approach, subtracting impurities like water content, residual solvents, and non-volatile residues). This in-house primary standard can then be used to qualify secondary, or working, standards for routine use.

The logical workflow for establishing a reference standard and subsequent sample analysis is crucial for a self-validating system.

G cluster_0 Reference Standard Qualification cluster_1 Analytical Method Workflow procure Procure High-Purity Material characterize Full Characterization (NMR, MS, IR) procure->characterize mass_balance Purity by Mass Balance (100% - Impurities) characterize->mass_balance qualify Qualify as In-House Primary Standard mass_balance->qualify method_dev Method Development (HPLC/GC) qualify->method_dev Use for Method Development & Validation routine_analysis Routine Sample Purity Analysis qualify->routine_analysis Use as Quantitative Reference validation Method Validation (ICH Q2(R1)) method_dev->validation validation->routine_analysis report Report Purity vs. Qualified Standard routine_analysis->report

Caption: Workflow for reference standard qualification and analytical method implementation.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of 3-Chloro-2-ethoxy-4-formylpyridine and the specific requirements of the analysis, such as required sensitivity and throughput.[6] The primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with Nuclear Magnetic Resonance (NMR) serving a powerful role in structural confirmation and quantification.

G start Purity Analysis of 3-Chloro-2-ethoxy-4-formylpyridine node_thermal_stability Is the compound thermally stable & volatile? start->node_thermal_stability node_chromophore Does the compound possess a UV chromophore? node_thermal_stability->node_chromophore No gc_path Gas Chromatography (GC-FID/MS) is the preferred method. node_thermal_stability->gc_path Yes node_quant Is absolute quantification without a specific standard needed? node_chromophore->node_quant Either hplc_path HPLC-UV is the preferred method. node_chromophore->hplc_path Yes no_uv Consider alternative detection (e.g., HPLC-MS, CAD, ELSD) node_chromophore->no_uv No qnmr_path Quantitative NMR (qNMR) is a powerful option. node_quant->qnmr_path Yes

Caption: Decision tree for selecting the primary analytical technique.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.
Analyte Suitability Non-volatile, thermally labile compounds. The aldehyde and ethoxy groups make this compound suitable.Volatile and thermally stable compounds. Potential for degradation at high temperatures must be assessed.Any soluble compound with unique NMR signals. Excellent for structural confirmation and purity.
Typical Detector UV-Vis (Diode Array Detector), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).NMR Probe.
Key Advantages High versatility, robust, widely applicable for pharmaceutical intermediates.[6]High resolution and sensitivity, especially with an FID for organic molecules.[7]Absolute quantification without a specific reference standard (using an internal calibrant), provides structural information.[8]
Key Limitations Requires analyte to be soluble and possess a chromophore for UV detection.Analyte must be volatile and thermally stable. Derivatization may be required for non-volatile compounds.Lower sensitivity compared to chromatographic methods, higher equipment cost, requires careful selection of internal standard.

Experimental Protocols: Starting Points for Method Development

The following protocols are designed as robust starting points. As per ICH guidelines, any method must be systematically developed, optimized, and validated for its intended use.[9][10]

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse of pharmaceutical analysis due to its versatility for a wide range of organic molecules. A reversed-phase method using a C18 column is the logical first choice, as it separates compounds based on hydrophobicity, which is effective for most small organic molecules. A gradient elution is proposed to ensure that both the main analyte and any potential impurities (which may have significantly different polarities) are eluted and resolved.

Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Standard and Sample Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

    • Reference Standard Stock (approx. 1 mg/mL): Accurately weigh ~25 mg of the 3-Chloro-2-ethoxy-4-formylpyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard (approx. 0.1 mg/mL): Dilute 1.0 mL of the Stock solution to 10.0 mL with the diluent.

    • Sample Preparation (approx. 0.1 mg/mL): Prepare the test sample in the same manner as the working standard.

  • Chromatographic Conditions:

Parameter Recommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (or λmax of the compound)
  • Data Analysis:

    • Determine the area of the main peak in the sample and standard chromatograms.

    • Calculate purity using the area percent method for impurities and external standard comparison for assay. Purity (%) = (Area of main peak / Total area of all peaks) * 100.

Gas Chromatography (GC-FID)

Causality: If the compound is sufficiently volatile and thermally stable, GC offers excellent resolution and sensitivity. A Flame Ionization Detector (FID) is used because it provides a near-universal response for carbon-containing compounds, making it ideal for area percent purity calculations. A mid-polarity column is chosen as a starting point to provide good selectivity for the polar functional groups on the pyridine ring.

Protocol: GC Purity Determination

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Standard and Sample Preparation:

    • Solvent (Diluent): Dichloromethane or Methanol.

    • Reference/Sample Solution (approx. 1 mg/mL): Accurately weigh ~10 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

Parameter Recommended Starting Condition
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1
  • Data Analysis:

    • Identify the peak corresponding to 3-Chloro-2-ethoxy-4-formylpyridine based on its retention time from the reference standard injection.

    • Calculate purity using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) * 100.

The Imperative of Method Validation

Developing a method is only the first step. To ensure trustworthiness, the analytical procedure must be validated according to ICH Q2(R1) guidelines.[3][9] This documented process provides evidence that the method is suitable for its intended purpose.

Validation Parameter Purpose: What it Demonstrates
Specificity/Selectivity The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).[11]
Linearity & Range The method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]
Accuracy The closeness of test results obtained by the method to the true value. Often determined by spike/recovery experiments.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (includes Repeatability and Intermediate Precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness The method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.

Conclusion

The purity analysis of 3-Chloro-2-ethoxy-4-formylpyridine is a critical quality control step that requires a systematic and scientifically sound approach. While both HPLC and GC present viable analytical options, the selection should be based on a thorough evaluation of the molecule's properties and the intended application. HPLC is often the more versatile and robust starting point for non-volatile pharmaceutical intermediates. Regardless of the chosen technique, the use of a well-characterized reference standard and a comprehensive method validation program are non-negotiable for ensuring data integrity and, ultimately, patient safety.[3] The protocols and comparative data provided herein serve as a foundational guide for researchers to develop and implement a purity method that is accurate, reliable, and compliant with global regulatory standards.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link][3]

  • Pharmapproach. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Progress Analytica. (2023, April 13). Analytical method validation: are your analytical methods suitable for intended use?. Retrieved from [Link][10]

  • SciELO. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link][11]

  • ResearchGate. (2018, August 23). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link][1]

  • Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link][2]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link][8]

Sources

Comparative Reactivity Profile: 3-Chloro vs. 3-Bromo Pyridine Carboxaldehydes

[1]

Executive Summary: The Halogen Trade-Off

In pyridine chemistry, the choice between a 3-chloro and 3-bromo substituent is rarely arbitrary. It is a strategic decision balancing oxidative addition kinetics against atom economy and stability .

  • 3-Bromo-pyridine-x-carbaldehyde: The "High-Performance" candidate. The C–Br bond is weaker (~68 kcal/mol), facilitating rapid oxidative addition with standard Pd(0) catalysts. It allows for milder conditions, preserving the sensitive aldehyde functionality.

  • 3-Chloro-pyridine-x-carbaldehyde: The "Economy/Stability" candidate. The C–Cl bond is stronger (~81 kcal/mol), often requiring specialized electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to force reactivity. It is more robust during storage but less versatile for late-stage functionalization.

Mechanistic Divergence

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The rate-determining step in coupling electron-deficient heterocycles (like pyridines) is often Oxidative Addition .[1]

  • The Aldehyde Effect: The formyl group (-CHO) at the 2- or 4-position is strongly electron-withdrawing. This reduces electron density at the C3 position, theoretically activating the ring for nucleophilic attack (

    
    ) but also stabilizing the Pd(II) intermediate after oxidative addition.
    
  • The Halogen Effect:

    • Bromine: Reacts readily with generic catalysts like

      
      . The lower activation energy allows reaction temperatures of 60–80°C, minimizing aldehyde degradation (e.g., Cannizzaro reaction or oxidation).
      
    • Chlorine: Often inert to

      
      . Successful coupling requires bulky, electron-rich ligands (e.g., XPhos, SPhos) that increase the electron density on the Palladium center, forcing it to insert into the stronger C–Cl bond.
      
B. Lithium-Halogen Exchange (The "Trap")

This is the most critical differentiator.

  • 3-Bromo: Undergoes Li-Halogen exchange rapidly at -78°C. Crucial Warning: The aldehyde must be protected (e.g., as an acetal) prior to exchange. If unprotected, the organolithium species will instantly attack the carbonyl of a neighboring molecule, leading to polymerization.

  • 3-Chloro: Virtually inert to Li-exchange under conditions compatible with the pyridine ring. Forcing conditions (higher temps) invariably destroy the aldehyde or cause ring opening. Do not select the Chloro-analog if lithiation is required.

Decision Logic & Pathway Visualization

The following diagram illustrates the kinetic and strategic decision-making process when selecting between these two substrates.

ReactivityLogicStartTarget TransformationMethod_PdPd-Catalyzed Coupling(Suzuki/Buchwald)Start->Method_PdMethod_LiLithium-HalogenExchangeStart->Method_LiSub_Br3-Bromo Substrate(High Reactivity)Method_Pd->Sub_BrPreferredSub_Cl3-Chloro Substrate(Low Cost/High Stability)Method_Pd->Sub_ClIf Cost CriticalMethod_Li->Sub_BrMandatoryMethod_Li->Sub_ClNot ViableCond_StdStandard Catalyst(Pd(PPh3)4, 80°C)Sub_Br->Cond_StdProtectREQUIRESAldehyde ProtectionSub_Br->ProtectFor Li-ExchangeCond_AdvAdvanced Catalyst(Pd-XPhos, 100°C+)Sub_Cl->Cond_AdvResult_FastHigh YieldFast KineticsCond_Std->Result_FastResult_SlowModerate YieldSlower KineticsCond_Adv->Result_Slow

Figure 1: Strategic selection workflow for 3-halo-pyridine aldehydes based on reaction type.

Comparative Performance Data

Feature3-Bromo-pyridine-CHO3-Chloro-pyridine-CHO
C–X Bond Energy ~68 kcal/mol (Weak)~81 kcal/mol (Strong)
Suzuki Coupling (Pd-PPh3) Excellent (>85% Yield)Poor (<20% or No Reaction)
Suzuki Coupling (Pd-Dialkylbiaryl) ExcellentGood (>75% Yield)
Li-Halogen Exchange Feasible (requires protection)Difficult / Not Feasible
Shelf Stability Moderate (Light Sensitive)High
Cost (Approx)

$
$
Reaction Temp (Typical) 60°C - 80°C90°C - 110°C

Experimental Protocols

Protocol A: Suzuki Coupling of 3-Bromo-pyridine-2-carbaldehyde

Use this for high-value intermediates where yield is paramount.

Reagents:

  • Substrate: 3-Bromo-pyridine-2-carbaldehyde (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with

    
     (3 cycles).
    
  • Solvation: Add degassed 1,4-dioxane.

  • Catalysis: Add the Pd-catalyst last to minimize oxidation.

  • Reaction: Heat to 80°C for 4–6 hours. Note: The lower temperature preserves the aldehyde.

  • Workup: Dilute with EtOAc, wash with water. The aldehyde is prone to oxidation; avoid prolonged exposure to air on silica gel.

Protocol B: Activation of 3-Chloro-pyridine-2-carbaldehyde

Use this for scale-up where cost savings justify more expensive ligands.

Reagents:

  • Substrate: 3-Chloro-pyridine-2-carbaldehyde (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%)
    
  • Base:

    
     (3.0 equiv, anhydrous preferred)
    
  • Solvent: Toluene/Water (10:1)

Workflow:

  • Pre-complexation: In a separate vial, stir

    
     and XPhos in Toluene for 10 mins at RT to form the active catalytic species (
    
    
    ).
  • Combination: Add the pre-formed catalyst to the vessel containing the chloride, boronic acid, and base.

  • Reaction: Heat to 100–110°C for 12–16 hours.

  • Critical Insight: The higher temperature required for C–Cl insertion increases the risk of aldehyde side reactions. Monitoring via LCMS is essential to stop the reaction immediately upon consumption of the starting material.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[1][2][3] Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Retrieved from [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University. Retrieved from [Link]

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Benchmarking Synthetic Routes for 2-Alkoxy-4-Formylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-alkoxy-4-formylpyridine scaffold (2-alkoxyisonicotinaldehyde) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for kinase inhibitors, GPCR ligands, and biaryl coupling partners. Its synthesis presents a specific regiochemical challenge: installing the formyl group at C4 while maintaining the alkoxy substituent at C2.

This guide benchmarks three distinct synthetic strategies, evaluating them on yield efficiency , scalability , and operational safety . The "Reductive Route" (Route A) is identified as the industry standard for reliability, while the "Acetal Protection Route" (Route B) offers a robust alternative for non-cryogenic scale-up.

Strategic Route Analysis

Route A: The "Classical Reductive" Approach (Gold Standard)

Mechanism: Esterification





DIBAL-H Reduction This route utilizes the commercially available 2-chloroisonicotinic acid. It relies on the controlled reduction of the ester to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.
  • Pros: High functional group tolerance; well-defined intermediates; high overall yield (~65-75%).

  • Cons: Requires cryogenic conditions (-78°C) to prevent over-reduction to the alcohol.

Route B: The "Protected Substitution" Approach (Scalable)

Mechanism: Acetal Protection





Deprotection Starting from 2-chloro-4-pyridinecarboxaldehyde, this route protects the reactive aldehyde as a cyclic acetal before performing the nucleophilic aromatic substitution (

).
  • Pros: Avoids cryogenics; acetals are stable to basic

    
     conditions; scalable to kilogram quantities.
    
  • Cons: Adds protection/deprotection steps; requires careful pH control during hydrolysis.

Route C: The "Direct Oxidation" Approach (Atom Economical)

Mechanism:




SeO

Oxidation This route oxidizes 2-methoxy-4-methylpyridine (derived from 2-chloro-4-picoline) directly to the aldehyde using Selenium Dioxide (Riley Oxidation).
  • Pros: Shortest step count (2 steps).

  • Cons: Toxic selenium waste; difficult purification; variable yields (40-55%); often produces carboxylic acid byproducts.

Comparative Benchmarking Matrix

MetricRoute A: Reductive (DIBAL)Route B: Acetal ProtectedRoute C: SeO

Oxidation
Overall Yield High (65-75%) Moderate (55-65%)Low-Moderate (40-55%)
Step Count 332
Scalability Limited (Cryogenic)Excellent (Standard Reactors) Poor (Toxic Waste)
Atom Economy ModerateLow (Protecting groups)High
Safety Profile Moderate (Pyrophoric DIBAL)High Low (Se toxicity)
Purity Profile Clean (Alcohol is main impurity)Clean (after hydrolysis)Difficult (Se byproducts)

Visualizing the Synthetic Landscape

The following diagram illustrates the three competing pathways to the target scaffold.

SyntheticRoutes cluster_0 Route A: Classical Reductive Start_Acid 2-Chloroisonicotinic Acid Ester Methyl 2-chloro- isonicotinate Start_Acid->Ester MeOH, H2SO4 (Esterification) Start_Aldehyde 2-Chloro-4- pyridinecarboxaldehyde Acetal 2-Chloro-4-formyl acetal Start_Aldehyde->Acetal Glycol, pTsOH (Protection) Start_Picoline 2-Chloro-4- picoline MethoxyPicoline 2-Methoxy-4- picoline Start_Picoline->MethoxyPicoline NaOMe (SnAr) Target 2-Alkoxy-4- formylpyridine MethoxyEster Methyl 2-methoxy- isonicotinate Ester->MethoxyEster NaOMe, MeOH (SnAr) MethoxyEster->Target DIBAL-H, -78°C (Reduction) MethoxyAcetal 2-Methoxy-4-formyl acetal Acetal->MethoxyAcetal NaOMe (SnAr) MethoxyAcetal->Target HCl/H2O (Deprotection) MethoxyPicoline->Target SeO2, Dioxane (Riley Ox.)

Figure 1: Strategic comparison of synthetic pathways. Route A (Blue) is the recommended primary route.

Detailed Experimental Protocols

Protocol A: The DIBAL-H Reduction (Recommended)

This protocol describes the conversion of Methyl 2-methoxyisonicotinate to the aldehyde.

Prerequisites:

  • Substrate: Methyl 2-methoxyisonicotinate (Prepared via

    
     of methyl 2-chloronicotinate [1]).
    
  • Reagent: DIBAL-H (1.0 M in Toluene or Hexanes).

  • Conditions: Anhydrous, Inert Atmosphere (

    
     or Ar), -78°C.
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Dissolve Methyl 2-methoxyisonicotinate (1.0 eq) in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add DIBAL-H (1.1 eq) dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C to prevent over-reduction.

  • Incubation: Stir at -78°C for 2 hours. Monitor by TLC (the tetrahedral aluminate intermediate is stable at this temp; quench a small aliquot with MeOH to check progress).

  • Quench: While still at -78°C, add anhydrous Methanol (5.0 eq) to destroy excess hydride.

  • Workup: Add saturated aqueous Rochelle’s salt (Potassium sodium tartrate) solution. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the two layers separate clearly (breaking the aluminum emulsion).

  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    

Self-Validating Checkpoint:

  • If the product contains significant alcohol (2-methoxy-4-hydroxymethylpyridine), the temperature spiked during addition or the quench was performed too warm.

  • Alternative: If over-reduction is persistent, intentionally reduce fully to the alcohol (using LiAlH

    
     at 0°C) and then oxidize back to the aldehyde using MnO
    
    
    
    or Swern conditions [2].
Protocol B: Acetal Protection & Substitution[1]

Step-by-Step Methodology:

  • Protection: Reflux 2-chloro-4-pyridinecarboxaldehyde with ethylene glycol (1.2 eq) and catalytic p-TsOH in toluene using a Dean-Stark trap. Yield >90% [3].[1][2]

  • Substitution (

    
    ):  Dissolve the acetal in MeOH. Add NaOMe (1.5 eq) and reflux for 4-6 hours. The acetal protects the formyl carbon from nucleophilic attack.
    
  • Deprotection: Treat the crude reaction mixture with 1N HCl/THF (1:1) at room temperature for 1 hour. Neutralize with NaHCO

    
     and extract.
    

Expert Insights & Troubleshooting

Mechanism of DIBAL Selectivity

Understanding why DIBAL works is key to reproducibility. At -78°C, DIBAL forms a stable tetrahedral intermediate (hemiacetal-aluminum complex) that does not collapse to the aldehyde until hydrolysis. If the temperature rises, the intermediate collapses, releasing the aldehyde, which is then immediately reduced by remaining DIBAL to the alcohol.

DIBAL_Mechanism Ester Ester (R-CO-OMe) Complex Tetrahedral Intermediate (Stable at -78°C) Ester->Complex + DIBAL-H (-78°C) Aldehyde Aldehyde (R-CHO) Complex->Aldehyde Acidic Quench (Hydrolysis) Complex->Aldehyde Warm up (Collapse) Alcohol Alcohol (R-CH2OH) Aldehyde->Alcohol + Excess DIBAL (Over-reduction)

Figure 2: Stability of the DIBAL intermediate determines product selectivity.

Safety Considerations
  • DIBAL-H: Pyrophoric. Use long needles and inert gas lines. Never quench directly with water; use MeOH or EtOAc first.

  • Selenium Dioxide: Highly toxic and teratogenic. If using Route C, all weighing must occur in a fume hood. Waste must be segregated as "Selenium Waste."

References

  • PrepChem. Synthesis of 2-chloro-4-pyridinecarboxaldehyde. Available at: [Link]

  • National Institutes of Health (NIH). Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. Available at: [Link]

  • Organic Chemistry Portal. DIBAL-H Reduction of Esters. Available at: [Link]

  • Master Organic Chemistry. Reduction of Esters to Aldehydes with DIBAL. Available at: [Link]

Sources

Safety Operating Guide

3-Chloro-2-ethoxy-4-formylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal and handling procedures for 3-Chloro-2-ethoxy-4-formylpyridine . As a halogenated pyridine derivative featuring a reactive formyl (aldehyde) group, this compound requires strict adherence to Halogenated Organic Waste protocols to prevent environmental contamination and toxic byproduct formation (e.g., dioxins) during thermal destruction.

Part 1: Chemical Profile & Waste Classification

Before disposal, you must correctly characterize the waste stream. This compound is not a standard solvent; it is a reactive intermediate.

FeatureSpecificationDisposal Implication
Functional Groups Pyridine ring, Chlorine, Ethoxy, Formyl (Aldehyde)Reactive: Aldehyde group is susceptible to oxidation.[1] Toxic: Halogenated heteroaromatic.
Waste Stream Halogenated Organic DO NOT mix with non-halogenated solvents. Requires high-temp incineration with acid gas scrubbing.
RCRA Status Likely D001 (Ignitable) or D003 (Reactive) depending on formulationMust be segregated from oxidizers and acids.[1]
Incompatibility Strong Oxidizers, Strong Bases, Reducing AgentsRisk of exothermic polymerization or toxic fume generation.

Part 2: Pre-Disposal Handling & Segregation

Core Directive: Never dispose of this compound down the drain. The chlorine atom renders it resistant to standard biological wastewater treatment, and the aldehyde group poses aquatic toxicity risks.

Container Selection
  • Solids: Use High-Density Polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk for solid waste.

  • Solutions (Mother Liquor): Use Amber Glass or HDPE bottles. Amber glass is preferred if the solution is light-sensitive (common for aldehydes).

  • Cap Liner: Ensure the cap has a Teflon (PTFE) liner to prevent organic vapor leaching or cap degradation.

Segregation Logic (The "Red Line" Rule)

You must establish a physical barrier between this waste and incompatible streams.

  • VS. Non-Halogenated: Keep separate. Mixing halogenated waste (Cost: High) with non-halogenated waste (Cost: Low) upgrades the entire volume to the High-Cost tier.

  • VS. Oxidizers: CRITICAL. Do not place in the same secondary containment as nitric acid, peroxides, or permanganates. The formyl group (

    
    ) can be violently oxidized to the carboxylic acid.[1]
    

Part 3: Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Precipitate)[1]
  • Transfer: Quantitatively transfer the solid into a pre-tared HDPE waste jar labeled "Solid Waste: Halogenated Organics."

  • Deactivation (Optional but Recommended for Traces): If trace amounts remain on glassware, rinse with a small volume of acetone or dichloromethane. Do not wash initially with water, as the compound has low water solubility and will stick to the glass.

  • Labeling: Affix a hazardous waste tag. Explicitly write:

    • Chemical Name: 3-Chloro-2-ethoxy-4-formylpyridine[1]

    • Hazards: Toxic, Irritant, Halogenated.

  • Storage: Store in a satellite accumulation area (SAA) inside secondary containment until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic workups, neutralize carefully with Sodium Bicarbonate (

    
    ) before adding to the waste container to prevent pressure buildup.
    
  • Solvent Compatibility: Verify the solvent carrier.

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate.

    • Incompatible: Concentrated Nitric Acid (Explosion hazard).

  • Transfer: Pour into the "Halogenated Solvent Waste" carboy. Use a funnel to prevent spills.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Part 4: Emergency Spill Response Protocol

Immediate Action: Evacuate the immediate area if the spill exceeds 50mL or generates visible fumes.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionSolid Gently Sweep/Scoop Avoid Dust Generation Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Sand (Inert) Liquid->ActionLiquid Decon Wipe Surface with Acetone -> Soap/Water ActionSolid->Decon ActionLiquid->Decon Disposal Bag as Hazardous Waste (Tag: Halogenated Debris) Decon->Disposal

Caption: Decision workflow for safe containment and cleanup of 3-Chloro-2-ethoxy-4-formylpyridine spills.

Part 5: Chemical Reactivity & Incompatibility Map

Understanding why you segregate is as important as doing it. The diagram below illustrates the specific chemical risks associated with the functional groups of 3-Chloro-2-ethoxy-4-formylpyridine.

Reactivity Compound 3-Chloro-2-ethoxy-4-formylpyridine Aldehyde Formyl Group (-CHO) Compound->Aldehyde Halogen Chlorine (-Cl) Compound->Halogen Oxidizers Strong Oxidizers (H2O2, HNO3, KMnO4) Aldehyde->Oxidizers Incompatible ToxicGas Toxic Fumes (HCl/NOx) on Incineration Halogen->ToxicGas Requires Scrubber Oxidation Violent Oxidation (Fire/Explosion Risk) Oxidizers->Oxidation Acids Strong Acids Acids->Compound Potential Hydrolysis

Caption: Functional group analysis highlighting incompatibility risks (Oxidizers) and disposal requirements (Scrubbers for Halogens).

References

  • National Institutes of Health (NIH) - PubChem. 3-Chloro-2-formylpyridine (Analog) Safety Data.[1] Source: [1][2]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Management of Halogenated Organic Wastes. Source: [1]

  • Sigma-Aldrich. Safety Data Sheet for Chlorinated Pyridine Derivatives (General Protocol). Source:

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Pyridine Derivatives. Source: [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.